JNJ-10311795
Description
Structure
3D Structure
Properties
CAS No. |
518062-14-1 |
|---|---|
Molecular Formula |
C40H35N2O6P |
Molecular Weight |
670.7 g/mol |
IUPAC Name |
[2-[3-[methyl-[1-(naphthalene-2-carbonyl)piperidin-4-yl]carbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C40H35N2O6P/c1-41(32-19-21-42(22-20-32)39(44)31-18-17-26-9-2-3-11-28(26)23-31)40(45)36-25-30-13-5-4-12-29(30)24-35(36)37(43)38(49(46,47)48)34-16-8-14-27-10-6-7-15-33(27)34/h2-18,23-25,32,38H,19-22H2,1H3,(H2,46,47,48) |
InChI Key |
XUJQPDQURBZEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-10311795; JNJ 10311795; JNJ10311795. |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-10311795: A Dual Inhibitor of Neutrophil Elastase and Mast Cell Chymase - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-10311795, also known as RWJ-355871, is a potent, small-molecule dual inhibitor of two key serine proteases implicated in inflammatory processes: neutrophil elastase and mast cell chymase.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and its pharmacological effects. The information presented is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects through the potent and specific inhibition of neutrophil elastase and mast cell chymase. These enzymes play crucial roles in the pathophysiology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and pneumonia.[1][2]
-
Neutrophil Elastase Inhibition: Neutrophil elastase, released from activated neutrophils, is a powerful protease that can degrade extracellular matrix components, leading to tissue damage. It is also involved in the upregulation of pro-inflammatory cytokines.
-
Mast Cell Chymase Inhibition: Mast cell chymase is a chymotrypsin-like serine protease released from activated mast cells. It is involved in the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), contributing to tissue remodeling and fibrosis.[3]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against its primary targets has been quantified through in vitro enzyme inhibition assays. The equilibrium dissociation constants (Ki) demonstrate the high affinity of the compound for both neutrophil elastase and mast cell chymase.
| Target Enzyme | Inhibitor | Ki (nM) |
| Neutrophil Elastase | This compound | 38[1] |
| Mast Cell Chymase | This compound | 2.3[1] |
Signaling Pathways Modulated by this compound
By inhibiting neutrophil elastase and mast cell chymase, this compound interferes with key inflammatory signaling cascades.
Neutrophil Elastase-Mediated Signaling
Neutrophil elastase contributes to inflammation by upregulating the expression of mucins (e.g., MUC1) and chemokines (e.g., CXCL8/IL-8). This occurs through the activation of transcription factors such as Sp1 and NF-κB. The signaling pathway involves the activation of Toll-like receptor 4 (TLR4) and subsequent downstream signaling through MyD88, IRAK, and TRAF6.
References
JNJ-10311795: A Technical Overview of a Dual Inhibitor of Cathepsin G and Mast Cell Chymase
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-10311795, also identified as RWJ-355871, is a potent, small-molecule dual inhibitor of two key serine proteases implicated in inflammatory cascades: neutrophil cathepsin G and mast cell chymase. Preclinical evidence demonstrates its significant anti-inflammatory properties, suggesting its potential as a therapeutic agent in inflammatory diseases. This technical guide provides a comprehensive summary of the publicly available data on this compound, including its mechanism of action, biochemical potency, and preclinical anti-inflammatory activity. Due to the limited public availability of the full-text primary research article, this document summarizes the core findings and presents general experimental methodologies and relevant signaling pathways.
Core Compound Information
This compound is a β-ketophosphonate that acts as a dual inhibitor of neutrophil cathepsin G and mast cell chymase.[1]
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of cathepsin G and chymase. These proteases are released by neutrophils and mast cells, respectively, at sites of inflammation.[2] They contribute to tissue damage and the propagation of the inflammatory response through the cleavage of extracellular matrix proteins and the activation of pro-inflammatory cytokines and chemokines.[1][2] By inhibiting these enzymes, this compound can potentially reduce neutrophil influx and the levels of key inflammatory mediators.[1]
Quantitative Data
The available quantitative data for this compound primarily focuses on its in vitro inhibitory potency.
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| Neutrophil Cathepsin G | 38 nM | [1] |
| Mast Cell Chymase | 2.3 nM | [1] |
No publicly available in vivo efficacy or pharmacokinetic data for this compound could be identified.
Experimental Protocols
Detailed experimental protocols for the in vivo studies of this compound are not publicly available. However, based on the reported preclinical models, the following are general methodologies for such assays.
Glycogen-Induced Peritonitis in Rats (General Protocol)
This model is used to assess the anti-inflammatory effects of a compound on neutrophil migration.
-
Induction of Peritonitis: Male Wistar rats are injected intraperitoneally with a sterile solution of glycogen.
-
Compound Administration: this compound would be administered, likely orally or intraperitoneally, at various doses at a specified time before or after glycogen injection.
-
Sample Collection: At a predetermined time point (e.g., 4-24 hours) after glycogen injection, the peritoneal cavity is lavaged with saline to collect the cellular infiltrate.
-
Analysis: The total number of leukocytes and the differential count of neutrophils in the peritoneal lavage fluid are determined. Levels of inflammatory mediators (e.g., IL-1α, IL-1β, TNF-α, MCP-1) in the lavage fluid can be quantified using ELISA.
Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats (General Protocol)
This model is used to evaluate the efficacy of a compound in an acute lung injury model.
-
Induction of Inflammation: Rats are challenged with an intratracheal or intranasal administration of LPS.
-
Compound Administration: this compound would be administered at various doses, typically before the LPS challenge.
-
Assessment of Airway Inflammation: At a specified time after LPS administration, bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. The total and differential cell counts in the BAL fluid are determined.
-
Biomarker Analysis: The levels of inflammatory markers in the BAL fluid, such as nitric oxide, can be measured.
Signaling Pathways
The inhibition of cathepsin G and chymase by this compound is expected to modulate multiple downstream signaling pathways involved in inflammation.
Caption: Inhibition of Cathepsin G Signaling by this compound.
Caption: Inhibition of Mast Cell Chymase Signaling by this compound.
Development Status
There is no publicly available information regarding the clinical development or current status of this compound. It is not listed in Johnson & Johnson's current development pipeline.[3]
Conclusion
This compound is a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase with demonstrated preclinical anti-inflammatory activity. Its ability to target two key proteases in the inflammatory cascade suggests a potential therapeutic utility. However, a comprehensive evaluation of its potential is hampered by the lack of publicly available in vivo efficacy, pharmacokinetic, and clinical development data. Further research and data disclosure would be necessary to fully understand the therapeutic promise of this compound.
References
JNJ-10311795: A Dual Inhibitor of Cathepsin G and Mast Cell Chymase
An In-depth Technical Guide on the Core Target Proteins of JNJ-10311795
This technical guide provides a comprehensive overview of the target proteins of this compound, a potent dual inhibitor of the serine proteases Cathepsin G and mast cell chymase.[1] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound.
Core Target Proteins and Inhibition Profile
This compound has been identified as a selective and potent inhibitor of two key serine proteases involved in inflammatory processes: Cathepsin G and mast cell chymase. The inhibitory activity of this compound against these enzymes has been quantified, demonstrating high affinity for both targets.
| Target Protein | Inhibitor | Ki (nM) |
| Cathepsin G (neutrophil) | This compound | 38 |
| Mast Cell Chymase | This compound | 2.3 |
Signaling Pathways of Target Proteins
Understanding the signaling pathways in which Cathepsin G and mast cell chymase are involved is crucial to elucidating the mechanism of action of this compound.
Cathepsin G Signaling
Neutrophil Cathepsin G, a key enzyme released during inflammation, can activate pro-inflammatory signaling cascades. One such pathway involves the Toll-like receptor 4 (TLR4) and Epidermal Growth Factor Receptor (EGFR). Cathepsin G can lead to the upregulation of chemokines like CXCL8 (IL-8), which in turn recruits more neutrophils to the site of inflammation, thus perpetuating the inflammatory response.[2]
Mast Cell Chymase Signaling
Mast cell chymase plays a significant role in tissue remodeling and fibrosis through its ability to activate Transforming Growth Factor-beta 1 (TGF-β1). Activated TGF-β1 then signals through the Smad protein family (Smad2/3 and Smad4) to regulate the transcription of genes involved in extracellular matrix production.[3][4][5]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Enzyme Inhibition Assay
A representative protocol for determining the inhibitory constant (Ki) of this compound against Cathepsin G and mast cell chymase is described below.
Objective: To quantify the inhibitory potency of this compound on the enzymatic activity of human Cathepsin G and human mast cell chymase.
Materials:
-
Human Neutrophil Cathepsin G (purified)
-
Human Mast Cell Chymase (purified)
-
Chromogenic or fluorogenic substrate specific for each enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin-like proteases)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzymes and substrates in the assay buffer. The final enzyme concentration should be in the low nanomolar range, and the substrate concentration should be at or below its Michaelis-Menten constant (Km).
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add varying concentrations of the inhibitor (this compound) to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
In Vivo Anti-inflammatory Activity Models
This compound has demonstrated significant anti-inflammatory effects in animal models. Below are representative protocols for two such models.
Objective: To evaluate the effect of this compound on neutrophil infiltration and inflammatory mediator production in a model of acute peritonitis.
Procedure:
-
Animal Model: Male Wistar rats are used.
-
Induction of Peritonitis: An intraperitoneal (i.p.) injection of a sterile glycogen solution is administered to induce an inflammatory response characterized by neutrophil influx into the peritoneal cavity.
-
Drug Administration: this compound is administered (e.g., orally or intravenously) at various doses prior to or shortly after the glycogen challenge. A vehicle control group receives the vehicle alone.
-
Sample Collection: At a specific time point after glycogen injection (e.g., 4-6 hours), the animals are euthanized, and the peritoneal cavity is lavaged with sterile saline to collect peritoneal fluid.
-
Analysis:
-
Cell Counts: The total number of leukocytes and the differential count of neutrophils in the peritoneal lavage fluid are determined.
-
Mediator Analysis: The levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, MCP-1) in the peritoneal fluid are measured using techniques such as ELISA.
-
-
Outcome: The ability of this compound to reduce neutrophil accumulation and the levels of inflammatory mediators in the peritoneal cavity is assessed.
Objective: To assess the efficacy of this compound in an animal model of lung inflammation.
Procedure:
-
Animal Model: Male rats (e.g., Sprague-Dawley) are used.
-
Induction of Inflammation: Animals are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli) to induce acute lung inflammation.[6][7]
-
Drug Administration: this compound is administered (e.g., via inhalation or systemic route) before or after the LPS challenge.
-
Bronchoalveolar Lavage (BAL): At a predetermined time after LPS administration (e.g., 6-24 hours), animals are euthanized, and a bronchoalveolar lavage is performed to collect cells and fluid from the lungs.
-
Analysis:
-
Cellular Infiltration: The total and differential cell counts (neutrophils, macrophages) in the BAL fluid are determined.
-
Inflammatory Markers: The levels of inflammatory mediators (e.g., cytokines, chemokines) and markers of lung injury (e.g., total protein) in the BAL fluid are quantified.
-
-
Outcome: The effectiveness of this compound in reducing neutrophil influx and the production of inflammatory markers in the lungs is evaluated.
Conclusion
This compound is a potent dual inhibitor of Cathepsin G and mast cell chymase, two serine proteases implicated in the pathology of various inflammatory diseases. By targeting these enzymes, this compound effectively modulates key pro-inflammatory signaling pathways, leading to a reduction in inflammatory cell infiltration and mediator release in relevant preclinical models. This technical guide provides a foundational understanding of the core targets of this compound, their signaling roles, and the experimental methodologies used to characterize the inhibitor's activity.
References
- 1. A novel, potent dual inhibitor of the leukocyte proteases cathepsin G and chymase: molecular mechanisms and anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase, Proteinase 3, and Cathepsin G as Therapeutic Targets in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. criver.com [criver.com]
Dual Inhibition of Cathepsin G and Chymase by JNJ-10311795: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory activity of JNJ-10311795 against two key serine proteases involved in inflammation: cathepsin G and chymase. The following sections detail the inhibitor's potency, the experimental methods for its characterization, and the broader context of its mechanism of action.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against human cathepsin G and human chymase is summarized below. The data consistently demonstrates that this compound is a potent, dual inhibitor of both enzymes.[1][2]
| Target Enzyme | Inhibitor | Ki Value (nM) |
| Human Cathepsin G | This compound | 38[1][2][3] |
| Human Chymase | This compound | 2.3[1][2][3] |
Experimental Protocols for Ki Determination
The determination of the inhibition constants (Ki values) for this compound against cathepsin G and chymase involves enzymatic assays that monitor the activity of the protease in the presence and absence of the inhibitor. While the exact, detailed protocol from the original studies is not publicly available, a generalized, representative protocol based on standard enzymology practices for serine proteases is provided below.
Materials:
-
Enzymes: Purified human neutrophil cathepsin G, Purified human mast cell chymase
-
Substrates:
-
Cathepsin G: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide[4]
-
Chymase: A suitable chromogenic or fluorogenic substrate
-
-
Inhibitor: this compound
-
Buffer: HEPES buffer (e.g., 100 mM HEPES, pH 7.5) or another suitable buffer system[4]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate[4]
-
Instrumentation: Spectrophotometer or fluorometer capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (this compound) in DMSO.
-
Prepare a stock solution of the appropriate substrate in DMSO.
-
Prepare working solutions of the enzyme in the assay buffer. The final enzyme concentration should be kept low and constant.
-
Prepare a series of dilutions of the inhibitor from the stock solution.
-
-
Assay Execution:
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add the inhibitor at various concentrations to the wells. Include a control with no inhibitor.
-
Add the enzyme to all wells and incubate for a pre-determined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 405-410 nm for p-nitroanilide-based substrates).[4][5]
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves for each inhibitor concentration.
-
Plot the reaction rates as a function of the inhibitor concentration.
-
To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate concentrations.
-
Analyze the data using non-linear regression fitting to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) or using graphical methods such as a Dixon plot.
-
Visualizing the Mechanism and Workflow
To better illustrate the context and methodology, the following diagrams are provided.
Caption: Inhibition of Inflammatory Pathways by this compound.
Caption: Experimental Workflow for Ki Value Determination.
References
- 1. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel, potent dual inhibitor of the leukocyte proteases cathepsin G and chymase: molecular mechanisms and anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
JNJ-10311795: A Dual Inhibitor of Cathepsin G and Chymase with Potent Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Dual Inhibition of Key Inflammatory Proteases
JNJ-10311795, also known as RWJ-355871, is a potent, small-molecule inhibitor targeting two key serine proteases implicated in the inflammatory cascade: neutrophil cathepsin G and mast cell chymase.[1][2] By simultaneously blocking the activity of these enzymes, this compound demonstrates significant anti-inflammatory effects in preclinical models, suggesting its therapeutic potential in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][3]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified through kinetic assays. The equilibrium dissociation constants (Ki) highlight the compound's high affinity for both proteases.
| Target Enzyme | Source | Ki (nM) |
| Cathepsin G | Human Neutrophil | 38 |
| Chymase | Human Mast Cell | 2.3 |
In Vivo Anti-Inflammatory Efficacy
Preclinical studies in animal models of inflammation have demonstrated the significant anti-inflammatory properties of this compound. The compound has been shown to reduce key inflammatory markers and cellular infiltration in response to inflammatory stimuli.
Glycogen-Induced Peritonitis in Rats
In a rat model of glycogen-induced peritonitis, administration of this compound led to a marked reduction in the influx of neutrophils into the peritoneal cavity. Furthermore, the compound reversed the increase in several pro-inflammatory mediators.[1]
| Inflammatory Mediator | Effect of this compound |
| Interleukin-1α (IL-1α) | Reduction |
| Interleukin-1β (IL-1β) | Reduction |
| Tumor Necrosis Factor-α (TNF-α) | Reduction |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduction |
Lipopolysaccharide-Induced Airway Inflammation in Rats
In a rat model of lipopolysaccharide (LPS)-induced airway inflammation, this compound treatment effectively reversed the increase in airway nitric oxide levels, a key marker of inflammatory response in the lungs.[1]
Ovalbumin-Induced Paw Edema in Rats
In a model of allergic inflammation, intravenous administration of this compound in ovalbumin (OVA)-sensitized rats resulted in a dose-dependent reduction of paw edema, demonstrating its ability to counteract mast cell-mediated inflammatory responses.[3]
Antigen-Induced Airway Responses in Allergic Sheep
In a sheep model of asthma, aerosolized this compound provided dose-dependent inhibition of the early and late-phase bronchoconstrictor responses to antigen challenge. It also attenuated the subsequent airway hyperresponsiveness.[3]
Mechanism of Action: Interruption of Protease-Driven Inflammatory Signaling
The anti-inflammatory effects of this compound are a direct consequence of its inhibition of cathepsin G and chymase. These proteases, when released by activated neutrophils and mast cells respectively, contribute to inflammation through several mechanisms. By blocking their enzymatic activity, this compound interferes with these downstream signaling events.
dot digraph "JNJ-10311795_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Conceptual Signaling Pathway of this compound Action", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Inflammatory_Stimulus [label="Inflammatory\nStimulus", fillcolor="#FBBC05", fontcolor="#202124"]; Neutrophil_Activation [label="Neutrophil\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mast_Cell_Activation [label="Mast Cell\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cathepsin_G [label="Cathepsin G", fillcolor="#F1F3F4", fontcolor="#202124"]; Chymase [label="Chymase", fillcolor="#F1F3F4", fontcolor="#202124"]; JNJ10311795 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PARs_Activation [label="Protease-Activated\nReceptor (PAR)\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_Processing [label="Pro-inflammatory\nCytokine/Chemokine\nProcessing & Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; ECM_Degradation [label="Extracellular Matrix\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Response [label="Inflammatory\nResponse\n(e.g., Cytokine Release,\nCell Infiltration)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimulus -> Neutrophil_Activation; Inflammatory_Stimulus -> Mast_Cell_Activation; Neutrophil_Activation -> Cathepsin_G [label="Release"]; Mast_Cell_Activation -> Chymase [label="Release"]; JNJ10311795 -> Cathepsin_G [arrowhead=tee, color="#EA4335", penwidth=2]; JNJ10311795 -> Chymase [arrowhead=tee, color="#EA4335", penwidth=2]; Cathepsin_G -> PARs_Activation; Chymase -> PARs_Activation; Cathepsin_G -> Cytokine_Processing; Chymase -> Cytokine_Processing; Cathepsin_G -> ECM_Degradation; Chymase -> ECM_Degradation; PARs_Activation -> Inflammatory_Response; Cytokine_Processing -> Inflammatory_Response; ECM_Degradation -> Inflammatory_Response [style=dashed, label="contributes to"]; } }
Caption: this compound inhibits cathepsin G and chymase, blocking downstream inflammatory signaling.
Experimental Protocols
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (Ki) of this compound against human neutrophil cathepsin G and human mast cell chymase.
Methodology:
-
Purified human neutrophil cathepsin G and human chymase are used.
-
A chromogenic or fluorogenic substrate specific for each enzyme is prepared in a suitable buffer (e.g., HEPES or Tris-HCl).
-
The inhibitor, this compound, is serially diluted to a range of concentrations.
-
The enzyme, inhibitor, and substrate are incubated together in a microplate format.
-
The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically over time.
-
The initial reaction velocities are plotted against the inhibitor concentration.
-
The data are fitted to the Morrison equation for tight-binding inhibitors to determine the Ki value.
Glycogen-Induced Peritonitis in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on neutrophil infiltration and cytokine production.
Methodology:
-
Male Wistar rats are used for the study.
-
A baseline peritoneal lavage is performed to determine the resident cell population.
-
This compound or vehicle is administered to the rats (e.g., intravenously or orally) at various doses.
-
Peritonitis is induced by intraperitoneal injection of a sterile glycogen solution.
-
At a specified time point (e.g., 4 hours) after glycogen injection, the animals are euthanized, and a peritoneal lavage is performed.
-
The total number of infiltrating cells in the lavage fluid is determined using a hemocytometer.
-
Differential cell counts are performed on stained cytospin preparations to quantify neutrophil influx.
-
The lavage fluid is centrifuged, and the supernatant is collected for the measurement of inflammatory mediators (IL-1α, IL-1β, TNF-α, MCP-1) using specific ELISA kits.
dot digraph "Peritonitis_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Glycogen-Induced Peritonitis Model", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Animal_Prep [label="Acclimatize\nMale Wistar Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer this compound\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Induction [label="Induce Peritonitis\n(Intraperitoneal Glycogen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubate for 4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Euthanasia [label="Euthanize and Perform\nPeritoneal Lavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Analysis [label="Cell Count and\nDifferential Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokine_Analysis [label="Measure Inflammatory\nMediators (ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Animal_Prep; Animal_Prep -> Treatment; Treatment -> Induction; Induction -> Incubation; Incubation -> Euthanasia; Euthanasia -> Cell_Analysis; Euthanasia -> Cytokine_Analysis; Cell_Analysis -> End; Cytokine_Analysis -> End; } }
Caption: Workflow of the in vivo glycogen-induced peritonitis model.
Antigen-Induced Airway Responses in Allergic Sheep
Objective: To assess the efficacy of aerosolized this compound in a large animal model of allergic asthma.
Methodology:
-
Sheep with a documented allergic response to Ascaris suum antigen are used.
-
Baseline airway mechanics, including specific lung resistance (SRL), are measured.
-
The sheep are pre-treated with an aerosolized formulation of this compound or a vehicle control.
-
The animals are then challenged with an aerosolized Ascaris suum antigen.
-
SRL is measured immediately after antigen challenge (early-phase response) and then hourly for several hours (late-phase response).
-
Airway hyperresponsiveness to carbachol is assessed 24 hours after antigen challenge.
-
The percentage inhibition of the early and late responses and the attenuation of airway hyperresponsiveness are calculated for the this compound-treated group compared to the control group.
Conclusion
This compound is a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase with demonstrated anti-inflammatory activity in multiple preclinical models. Its mechanism of action, centered on the inhibition of key inflammatory proteases, presents a promising therapeutic strategy for the treatment of inflammatory diseases. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds.
References
- 1. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cytokine Production by Skin-Derived Mast Cells: Endogenous Proteases Are Responsible for Degradation of Cytokines 1 | Semantic Scholar [semanticscholar.org]
- 3. Official Executive Summary of an American Thoracic Society/American College of Chest Physicians Clinical Practice Guideline: Liberation from Mechanical Ventilation in Critically Ill Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JNJ-10311795 in Neutrophil Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil degranulation is a critical process in the innate immune response, characterized by the regulated release of a diverse array of effector molecules from specialized intracellular granules. These molecules, which include proteases, antimicrobial peptides, and inflammatory mediators, are essential for host defense against pathogens. However, excessive or dysregulated neutrophil degranulation can lead to significant tissue damage and contribute to the pathogenesis of numerous inflammatory diseases. JNJ-10311795 is a potent, dual inhibitor of two key serine proteases: neutrophil elastase and mast cell chymase.[1] This technical guide provides an in-depth analysis of the known role of this compound in the context of neutrophil degranulation, including its established inhibitory activities, relevant experimental protocols for further investigation, and an overview of the key signaling pathways governing this complex cellular process.
Quantitative Data: Inhibitory Profile of this compound
This compound has been characterized as a potent inhibitor of both neutrophil elastase and mast cell chymase. The inhibitory constants (Ki) for these interactions are summarized in the table below.
| Target Enzyme | Inhibitor | Ki (nM) | Significance | Reference |
| Neutrophil Elastase | This compound | 38 | Potent inhibition of a key protease in neutrophil primary granules. | [1] |
| Mast Cell Chymase | This compound | 2.3 | High-affinity inhibition of a major mast cell protease. | [1][2] |
Experimental Protocols
While specific studies detailing the effect of this compound on the complete process of neutrophil degranulation are not extensively available in the public domain, established methodologies can be employed to thoroughly characterize its activity.
Neutrophil Isolation
The initial and critical step for in vitro studies is the isolation of highly pure and viable neutrophils from whole blood. A common method involves dextran sedimentation followed by density gradient centrifugation.
-
Protocol:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Mix the blood with a 3% dextran solution and allow erythrocytes to sediment.
-
Layer the leukocyte-rich plasma onto a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge to separate neutrophils from mononuclear cells and residual erythrocytes.
-
Lyse contaminating red blood cells using a hypotonic buffer.
-
Wash the purified neutrophils and resuspend in a suitable buffer for subsequent assays.[3][4]
-
Measurement of Neutrophil Elastase Release
As a known inhibitor of neutrophil elastase, a primary endpoint for this compound is its ability to block the activity of the released enzyme.
-
Protocol:
-
Pre-incubate isolated neutrophils with various concentrations of this compound.
-
Stimulate the neutrophils with a secretagogue such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol myristate acetate (PMA) to induce degranulation.[5][6]
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Add a fluorogenic or chromogenic substrate specific for neutrophil elastase to the supernatant.
-
Measure the change in fluorescence or absorbance over time using a plate reader to determine elastase activity.
-
The inhibitory effect of this compound can be quantified by comparing the enzyme activity in treated versus untreated samples.
-
Assessment of Myeloperoxidase (MPO) Release
To understand the broader impact of this compound on the degranulation of azurophilic granules, the release of another key enzyme, myeloperoxidase, should be quantified.
-
Protocol:
-
Follow the same initial steps of neutrophil pre-incubation with this compound and stimulation as in the elastase release assay.
-
Collect the cell-free supernatant.
-
Add a substrate solution for MPO, typically containing o-dianisidine dihydrochloride and hydrogen peroxide.[7][8]
-
Measure the change in absorbance at 460 nm, which is proportional to MPO activity.[7]
-
Alternatively, chemiluminescence-based assays can be used for higher sensitivity.[9]
-
Signaling Pathways in Neutrophil Degranulation
Neutrophil degranulation is a tightly regulated process initiated by the activation of various cell surface receptors, leading to the activation of complex intracellular signaling cascades. While the direct effects of this compound on these pathways are yet to be fully elucidated, understanding these mechanisms is crucial for contextualizing its role as a degranulation modulator.
Key Signaling Events:
-
Receptor Activation: The process is often initiated by the binding of stimuli, such as fMLP, to their respective G-protein coupled receptors (GPCRs).[6]
-
Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration ([Ca2+]i) is a critical early event.[10][11] This is achieved through the release of calcium from intracellular stores, such as the endoplasmic reticulum, and the influx of extracellular calcium through plasma membrane channels.[11]
-
Protein Kinase C (PKC) Activation: The activation of various PKC isoforms is another key step in the signaling cascade, triggered by second messengers like diacylglycerol (DAG).[12]
-
Cytoskeletal Rearrangement: Signaling events lead to the reorganization of the actin cytoskeleton, which is necessary for the transport of granules to the plasma membrane.
-
SNARE-Mediated Fusion: The final step involves the fusion of the granule membrane with the plasma membrane, a process mediated by SNARE proteins, leading to the release of granular contents.
Visualizations
Caption: Workflow for evaluating this compound's effect on neutrophil degranulation.
References
- 1. This compound | RWJ-355871 | Neutrophil elastase G inhibitor |TargetMol [targetmol.com]
- 2. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Degranulation Assay to Monitor Neutrophil Activation and Gelatinase Release [jove.com]
- 4. An Assay to Monitor Degranulation of Azurophilic Granules in Neutrophils following Activation [jove.com]
- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myeloperoxidase Activity (MPO) Assay [bio-protocol.org]
- 9. A Chemiluminescence Procedure for Determination of the Release of Myeloperoxidase from Activated Human Neutrophils [jstage.jst.go.jp]
- 10. Calcium mobilization and signal transduction in the neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium signaling and related ion channels in neutrophil recruitment and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Mast Cell Chymase Inhibition by JNJ-10311795
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent dual inhibitor, JNJ-10311795 (also known as RWJ-355871), with a primary focus on its inhibitory activity against mast cell chymase. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to support ongoing research and development in inflammatory and related diseases.
Core Compound Properties and Mechanism of Action
This compound is a novel, potent, and dual-acting inhibitor that targets two key serine proteases involved in the inflammatory cascade: mast cell chymase and neutrophil cathepsin G.[1] Its mechanism of action is based on the presence of a β-ketophosphonate moiety, which effectively and selectively targets the active sites of these enzymes.[1] This dual inhibition presents a promising therapeutic strategy for conditions where both mast cell and neutrophil activity contribute to pathology, such as asthma and chronic obstructive pulmonary disease.[1]
Signaling Pathway of Mast Cell Degranulation and Chymase Release
Mast cell activation, triggered by allergens or other stimuli, leads to the release of a variety of inflammatory mediators, including pre-formed granules containing chymase. The following diagram illustrates a simplified signaling pathway of this process.
Caption: Simplified pathway of mast cell activation and chymase release.
Quantitative Inhibition Data
This compound demonstrates high potency for both human mast cell chymase and human neutrophil cathepsin G. The inhibitory constants (Ki) are summarized in the table below.
| Target Enzyme | Inhibitor | Ki (nM) |
| Human Mast Cell Chymase | This compound | 2.3[1] |
| Human Neutrophil Cathepsin G | This compound | 38[1] |
Experimental Protocols
This section details the methodologies for the key in vitro and in vivo experiments used to characterize the activity of this compound.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (Ki) of this compound against purified human mast cell chymase and human neutrophil cathepsin G.
General Workflow for In Vitro Inhibition Assay:
Caption: General workflow for in vitro enzyme inhibition assays.
Materials:
-
Purified human mast cell chymase
-
Purified human neutrophil cathepsin G
-
This compound
-
Chromogenic or fluorogenic substrate specific for each enzyme (e.g., Suc-Ala-Ala-Pro-Phe-pNA for cathepsin G)
-
Assay buffer (e.g., HEPES buffer, pH 7.5)
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified enzyme to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the Ki value by fitting the data to an appropriate enzyme inhibition model, such as the Morrison equation for tight-binding inhibitors.
In Vivo Anti-Inflammatory Activity Models
This compound has demonstrated significant anti-inflammatory effects in various animal models.
Objective: To evaluate the effect of this compound on neutrophil influx and inflammatory mediator production in a rat model of acute peritonitis.
Experimental Workflow:
Caption: Workflow for the glycogen-induced peritonitis model in rats.
Procedure:
-
Male Sprague-Dawley rats are administered this compound or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
After a specified pre-treatment time, peritonitis is induced by an intraperitoneal injection of a sterile glycogen solution.
-
At a predetermined time point post-glycogen injection (e.g., 4 hours), the animals are euthanized.
-
The peritoneal cavity is lavaged with a buffered saline solution to collect the inflammatory exudate.
-
The total number of leukocytes and the differential count of neutrophils in the peritoneal lavage fluid are determined.
-
The levels of pro-inflammatory cytokines (e.g., IL-1α, IL-1β, TNF-α) and chemokines (e.g., MCP-1) in the cell-free supernatant of the lavage fluid are quantified using ELISA.[1]
-
The efficacy of this compound is determined by the reduction in neutrophil influx and inflammatory mediator levels compared to the vehicle-treated group.
Objective: To assess the ability of this compound to inhibit airway inflammation in a rat model.
Procedure:
-
Rats are treated with this compound or vehicle.
-
Airway inflammation is induced by intratracheal administration of LPS.
-
After a set period, bronchoalveolar lavage (BAL) is performed to collect airway fluids and cells.
-
The levels of nitric oxide in the BAL fluid are measured as an indicator of inflammation.[1]
-
The inhibitory effect of this compound is quantified by the reduction in nitric oxide levels.[1]
Summary of In Vivo Efficacy
In the glycogen-induced peritonitis model, this compound demonstrated a marked reduction in neutrophil influx and reversed the increase in inflammatory mediators including interleukin-1α, interleukin-1β, tumor necrosis factor-α, and monocyte chemotactic protein-1.[1] In the LPS-induced airway inflammation model, the compound was shown to reverse the increase in airway nitric oxide levels.[1]
Conclusion
This compound is a potent dual inhibitor of mast cell chymase and neutrophil cathepsin G with demonstrated anti-inflammatory activity in preclinical models. The data and protocols presented in this guide provide a foundational resource for researchers investigating the therapeutic potential of dual-acting protease inhibitors in inflammatory diseases. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its efficacy in a broader range of disease models.
References
The Discovery and Preclinical Development of JNJ-10311795: A Dual Inhibitor of Cathepsin G and Chymase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-10311795, also known as RWJ-355871, is a potent, small-molecule dual inhibitor of the serine proteases cathepsin G and chymase. These proteases are primarily released by neutrophils and mast cells, respectively, and play a significant role in inflammatory processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its quantitative inhibitory activity and in vivo anti-inflammatory effects. Detailed experimental methodologies are provided for key assays, and signaling pathway and experimental workflow diagrams are presented to facilitate a deeper understanding of this compound's preclinical profile.
Introduction
Inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) are characterized by the infiltration and activation of immune cells, including neutrophils and mast cells. These cells release a variety of inflammatory mediators, including serine proteases like cathepsin G and chymase, which contribute to tissue damage and the amplification of the inflammatory cascade. The development of inhibitors targeting these proteases represents a promising therapeutic strategy. This compound was identified as a potent dual inhibitor of both cathepsin G and chymase, suggesting its potential for broad anti-inflammatory activity.
Discovery and Mechanism of Action
This compound is a synthetic, non-peptidic small molecule designed to interact with the active sites of cathepsin G and chymase. Its discovery was the result of a targeted effort to develop dual inhibitors of these key inflammatory proteases.
In Vitro Inhibition Profile
The inhibitory activity of this compound against human neutrophil cathepsin G and human mast cell chymase was determined using enzymatic assays. The compound demonstrated potent, competitive inhibition of both enzymes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibition Constant (Ki) |
| Neutrophil Cathepsin G | 38 nM[1][2][3][4] |
| Mast Cell Chymase | 2.3 nM[1][2][3][4] |
Preclinical In Vivo Efficacy
The anti-inflammatory effects of this compound were evaluated in several animal models of inflammation. These studies demonstrated the compound's ability to reduce key inflammatory markers and cellular infiltration.
Rat Model of Glycogen-Induced Peritonitis
In a rat model of glycogen-induced peritonitis, administration of this compound led to a significant reduction in neutrophil influx into the peritoneal cavity. This effect is consistent with the inhibition of cathepsin G, which is known to play a role in neutrophil recruitment.
Rat Model of Lipopolysaccharide-Induced Airway Inflammation
When administered to rats prior to challenge with lipopolysaccharide (LPS), this compound effectively attenuated the subsequent airway inflammation. This was evidenced by a decrease in the number of inflammatory cells, particularly neutrophils, in the bronchoalveolar lavage fluid.
Allergic Sheep Model of Asthma
In a sheep model of allergic asthma, aerosolized pretreatment with this compound demonstrated a dose-dependent inhibition of both the early and late-phase asthmatic responses following antigen challenge.[5] Furthermore, it reduced the post-antigen-induced airway hyperresponsiveness.[5]
Mouse Model of Tobacco Smoke-Induced Inflammation
In mice exposed to tobacco smoke, nebulized this compound significantly reduced the smoke-induced influx of neutrophils into the lungs.[5] This finding suggests potential utility in inflammatory conditions driven by cigarette smoke, such as COPD.
Experimental Protocols
Enzyme Inhibition Assays
Objective: To determine the in vitro inhibitory potency of this compound against human neutrophil cathepsin G and human mast cell chymase.
Methodology:
-
Purified human neutrophil cathepsin G and human mast cell chymase were used.
-
A chromogenic or fluorogenic substrate specific for each enzyme was prepared in a suitable buffer (e.g., HEPES or Tris-HCl) containing a carrier protein (e.g., bovine serum albumin) to prevent non-specific binding.
-
This compound was dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
The enzyme, substrate, and varying concentrations of the inhibitor were incubated together in a microplate format.
-
The rate of substrate hydrolysis was monitored spectrophotometrically or fluorometrically over time at a specific wavelength.
-
The initial reaction velocities were calculated for each inhibitor concentration.
-
The inhibition constant (Ki) was determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition was competitive and the inhibitor concentration was not significantly depleted by binding to the enzyme.
In Vivo Animal Models of Inflammation
Objective: To evaluate the anti-inflammatory efficacy of this compound in relevant animal models.
General Protocol Outline:
-
Animal Acclimatization: Animals (rats, sheep, or mice) were acclimatized to the laboratory conditions for a specified period before the experiment.
-
Grouping and Dosing: Animals were randomly assigned to vehicle control and treatment groups. This compound was formulated in a suitable vehicle for the intended route of administration (e.g., oral, intravenous, or aerosol).
-
Induction of Inflammation: Inflammation was induced using a specific stimulus (e.g., intraperitoneal injection of glycogen, intratracheal instillation of LPS, antigen challenge in sensitized animals, or exposure to tobacco smoke).
-
Sample Collection: At a predetermined time point after the inflammatory challenge, relevant biological samples were collected. This included peritoneal lavage fluid, bronchoalveolar lavage (BAL) fluid, or lung tissue.
-
Analysis:
-
Cell Counts: Total and differential cell counts (e.g., neutrophils, macrophages, eosinophils) in the lavage fluid were determined using a hemocytometer and cytocentrifuge preparations stained with a differential stain (e.g., Diff-Quik).
-
Cytokine and Chemokine Levels: Levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, MIP-2) in the lavage fluid or tissue homogenates were measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
Airway Responsiveness (Sheep Model): Airway mechanics were measured using techniques such as forced oscillation to assess changes in airway resistance and compliance in response to a bronchoconstrictor (e.g., carbachol).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a generalized workflow for its in vivo evaluation.
Caption: Mechanism of action of this compound in inhibiting inflammatory pathways.
Caption: Generalized experimental workflow for in vivo evaluation of this compound.
Development Status
While this compound demonstrated promising preclinical anti-inflammatory activity, a 2024 publication indicated that its development was discontinued after early clinical trials.[6] The reasons for discontinuation are not publicly available.
Conclusion
This compound is a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase with demonstrated efficacy in multiple preclinical models of inflammatory disease. The data summarized in this guide highlight its potential as a therapeutic agent for inflammatory conditions characterized by the involvement of neutrophils and mast cells. Although its clinical development was halted, the information gathered from the study of this compound provides valuable insights for the future design and development of protease inhibitors for inflammatory diseases.
References
- 1. This compound | RWJ-355871 | Neutrophil elastase G inhibitor |TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual inhibition of cathepsin G and chymase is effective in animal models of pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for JNJ-10311795 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo experimental use of JNJ-10311795 (also known as RWJ-355871), a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase. The following sections detail the anti-inflammatory properties of this compound and provide protocols for its application in relevant animal models of inflammation.
Mechanism of Action
This compound is a β-ketophosphonate that acts as a dual inhibitor of two key leukocyte proteases: cathepsin G and chymase.[1] These serine proteases are released by neutrophils and mast cells, respectively, during an inflammatory response. By inhibiting their activity, this compound can mitigate the downstream inflammatory cascade, making it a compound of interest for inflammatory conditions such as asthma and chronic obstructive pulmonary disease.[1]
Signaling Pathway of Inflammatory Response and Inhibition by this compound
Caption: Inhibition of Cathepsin G and Chymase by this compound to reduce inflammation.
Quantitative Data Summary
The in vivo anti-inflammatory efficacy of this compound has been demonstrated in two key rat models. The following tables summarize the quantitative findings from these studies.
Table 1: Effect of this compound on Glycogen-Induced Peritonitis in Rats
| Parameter | Treatment Group | Outcome |
| Neutrophil Influx | This compound | Marked reduction |
| Inflammatory Mediators | ||
| IL-1α | This compound | Reversal of increase |
| IL-1β | This compound | Reversal of increase |
| TNF-α | This compound | Reversal of increase |
| MCP-1 | This compound | Reversal of increase |
Table 2: Effect of this compound on Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats
| Parameter | Treatment Group | Outcome |
| Airway Nitric Oxide Levels | This compound | Reversal of increase |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Protocol 1: Glycogen-Induced Peritonitis in Rats
This model is used to assess the effect of this compound on neutrophil migration and the release of inflammatory cytokines into the peritoneal cavity.
Caption: Workflow for the glycogen-induced peritonitis model.
-
Animals: Male Sprague-Dawley rats.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
-
Groups:
-
Vehicle control + Saline
-
Vehicle control + Glycogen
-
This compound + Glycogen
-
-
Compound Administration: Administer this compound or vehicle control via the appropriate route (e.g., subcutaneous, oral) at a predetermined time before the glycogen challenge.
-
Induction of Peritonitis: Inject a sterile solution of glycogen (e.g., 1% w/v in saline) into the peritoneal cavity of the rats.
-
Sample Collection: At a specified time point after glycogen injection (e.g., 4-6 hours), euthanize the animals and perform a peritoneal lavage with a known volume of sterile saline or PBS.
-
Analysis:
-
Neutrophil Count: Determine the concentration of neutrophils in the lavage fluid using a hemocytometer or an automated cell counter.
-
Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. Analyze the supernatant for levels of inflammatory mediators such as IL-1α, IL-1β, TNF-α, and MCP-1 using ELISA or multiplex assays.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats
This model is used to evaluate the effect of this compound on airway inflammation, specifically focusing on the production of nitric oxide.
Caption: Workflow for the LPS-induced airway inflammation model.
-
Animals: Male Sprague-Dawley rats.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
-
Groups:
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound + LPS
-
-
Compound Administration: Administer this compound or vehicle control via the appropriate route at a predetermined time before the LPS challenge.
-
Induction of Airway Inflammation: Administer LPS to the lungs, typically via intratracheal instillation or aerosol exposure.
-
Nitric Oxide Measurement: At a specified time point after LPS administration, measure the levels of nitric oxide in the airways. This can be done through various methods, including measuring nitrate/nitrite levels in bronchoalveolar lavage fluid (BALF) or using a nitric oxide analyzer for exhaled air.
-
Bronchoalveolar Lavage (Optional): If collecting BALF, euthanize the animals and carefully cannulate the trachea. Lavage the lungs with a known volume of sterile saline or PBS. The collected fluid can be analyzed for inflammatory cells and mediators.
References
Application Notes and Protocols: JNJ-10311795 Cell-Based Assay Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-10311795 is a potent, dual inhibitor of two key serine proteases involved in the inflammatory cascade: neutrophil elastase (NE) and mast cell chymase.[1] These enzymes play crucial roles in the pathophysiology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and cardiovascular diseases. Neutrophil elastase, released by activated neutrophils, degrades extracellular matrix proteins and promotes inflammatory responses. Mast cell chymase, a major constituent of mast cell granules, is involved in tissue remodeling and the activation of pro-inflammatory mediators. The ability of this compound to inhibit both of these enzymes makes it a compelling candidate for therapeutic development.
These application notes provide detailed protocols for cell-based assays designed to characterize the inhibitory activity of this compound on neutrophil elastase and mast cell chymase. The described assays are suitable for determining the potency of this compound and similar compounds in a cellular context, providing valuable data for drug development programs.
Signaling Pathways
Neutrophil Elastase Signaling in Inflammation:
Neutrophil elastase contributes to inflammation through multiple signaling pathways. It can directly cleave and activate Protease-Activated Receptor-2 (PAR2), leading to the activation of the p44/42 MAPK pathway and subsequent pro-inflammatory and pro-nociceptive effects. Additionally, NE can stimulate the production of MUC1, a transmembrane mucin, through a complex signaling cascade involving Protein Kinase Cδ (PKCδ), dual oxidase 1 (Duox1), reactive oxygen species (ROS), TNF-α–converting enzyme (TACE), TNF-α, TNF receptor 1 (TNFR1), and the ERK1/2 pathway, ultimately leading to the activation of the transcription factor Sp1.
Caption: Neutrophil Elastase Signaling Pathways in Inflammation.
Mast Cell Chymase in the Inflammatory Milieu:
Mast cell chymase modulates the inflammatory environment by degrading various proteins, including pro-inflammatory cytokines and chemokines. For instance, chymase can cleave and inactivate chemokines such as CCL9, thereby influencing the recruitment of immune cells to the site of inflammation. This activity highlights the complex role of chymase in both promoting and resolving inflammation.
Caption: Mast Cell Chymase Function in Inflammation.
Data Presentation
The inhibitory activity of this compound against its target enzymes has been characterized biochemically. The following table summarizes the reported inhibition constants (Ki). The cell-based IC50 values would be determined using the protocols outlined in this document.
| Compound | Target | Ki (nM) | Cell-Based IC50 (nM) |
| This compound | Neutrophil Elastase | 38[1] | To be determined |
| This compound | Mast Cell Chymase | 2.3[1] | To be determined |
Experimental Protocols
Protocol 1: Cell-Based Assay for Neutrophil Elastase Inhibition
This protocol describes a fluorometric assay to measure the inhibition of neutrophil elastase in a cellular context using a suitable cell line, such as the human monocytic cell line U937, which is known to express neutrophil elastase.
Experimental Workflow:
Caption: Workflow for Neutrophil Elastase Inhibition Assay.
Materials:
-
U937 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) for stimulation
-
Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., HBSS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations.
-
Cell Plating: Seed U937 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of assay buffer.
-
Compound Addition: Add 50 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control wells.
-
Stimulation: To induce neutrophil elastase release, add 10 µL of PMA solution (final concentration, e.g., 100 nM) to each well except the unstimulated control. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add 40 µL of the fluorogenic neutrophil elastase substrate solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay for Mast Cell Chymase Inhibition
This protocol outlines a method to assess the inhibitory effect of this compound on chymase activity using cultured human mast cells.
Experimental Workflow:
References
Application Notes and Protocols for Investigating JNJ-10311795 in a Mouse Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1] Neuropeptide Y (NPY), a neurotransmitter widely expressed in the nervous system, has emerged as a significant modulator of immune responses and has been implicated in the pathophysiology of asthma.[2][3] Studies have shown that NPY levels are elevated in the airways of asthmatics and in mouse models of allergic asthma.[4] The NPY system exerts its effects through a family of G protein-coupled receptors, including the Y1, Y2, Y4, and Y5 receptors.[4][5]
The role of the NPY Y1 receptor in asthma has been investigated, with evidence suggesting that it promotes a Th2-type inflammatory response, contributing to eosinophilic inflammation and AHR.[2][6] Consequently, Y1 receptor antagonists have been shown to ameliorate asthma phenotypes in preclinical models.[2][7]
This document focuses on JNJ-10311795 , a selective antagonist of the neuropeptide Y Y2 receptor .[8] While the role of the Y2 receptor in asthma is less defined than that of the Y1 receptor, its involvement in modulating neurotransmitter release and immune cell function presents a rationale for its investigation as a potential therapeutic target in asthma. These application notes provide a comprehensive, albeit hypothetical, framework for evaluating the efficacy of this compound in a well-established mouse model of ovalbumin (OVA)-induced allergic asthma. The protocols and methodologies outlined below are based on standard practices in the field and are intended to serve as a guide for preclinical research.
Mechanism of Action and Signaling Pathway
Neuropeptide Y is a key regulator in the neuro-immune axis. In the context of asthma, NPY is thought to be released from nerve fibers in the airways and by immune cells, such as macrophages.[4] While the Y1 receptor is primarily associated with pro-inflammatory, Th2-skewing effects, the Y2 receptor often acts as a presynaptic autoreceptor, inhibiting the release of neurotransmitters. Its role in airway inflammation is an active area of investigation. The following diagram illustrates the potential signaling pathway of NPY in the airways and the hypothesized point of intervention for this compound.
Experimental Protocols
A widely used and well-characterized model for studying allergic asthma is the ovalbumin (OVA)-induced model in BALB/c mice, a strain known for its propensity to mount strong Th2 responses.[9]
Experimental Workflow
The following diagram outlines the general experimental workflow for inducing asthma and treating with this compound.
Detailed Methodologies
1. Animals:
-
Female BALB/c mice, 6-8 weeks old.
-
Housed in a specific pathogen-free facility with ad libitum access to food and water.
2. OVA Sensitization and Challenge Protocol:
-
Sensitization (Days 0 and 14): Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA (ovalbumin) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL of phosphate-buffered saline (PBS).
-
Challenge (Days 21, 22, and 23): Mice are challenged via intranasal (i.n.) administration of 50 µg of OVA in 50 µL of PBS under light isoflurane anesthesia.
3. This compound Administration (Hypothetical):
-
Dosing: Based on preclinical studies of other small molecule antagonists, a starting dose range of 1-30 mg/kg could be explored. Dose-response studies are essential.
-
Route of Administration: Depending on the pharmacokinetic properties of this compound, administration could be oral (gavage), intraperitoneal (i.p.), or subcutaneous (s.c.).
-
Treatment Schedule: Treatment could be administered prophylactically (e.g., 1 hour before each OVA challenge) or therapeutically (after the final challenge).
4. Measurement of Airway Hyperresponsiveness (AHR) (Day 24):
-
AHR is assessed using a whole-body plethysmograph.
-
Mice are exposed to increasing concentrations of nebulized methacholine (0, 6.25, 12.5, 25, 50 mg/mL in PBS).
-
Readings of enhanced pause (Penh) are recorded for 3 minutes at each concentration.
5. Sample Collection (Day 25):
-
Mice are euthanized, and blood is collected via cardiac puncture for serum analysis (OVA-specific IgE).
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with 1 mL of ice-cold PBS. The recovered bronchoalveolar lavage fluid (BALF) is centrifuged. The supernatant is stored for cytokine analysis, and the cell pellet is used for total and differential cell counts.
-
Lung Tissue: Lungs are perfused with PBS and either fixed in 10% neutral buffered formalin for histology or snap-frozen for molecular analysis.
6. Outcome Measures and Data Analysis:
-
BALF Cell Counts: Total cells are counted using a hemocytometer. Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined from cytospin preparations stained with Diff-Quik.
-
Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF supernatant are quantified by ELISA.
-
Serum IgE: OVA-specific IgE levels in the serum are measured by ELISA.
-
Lung Histology: Formalin-fixed, paraffin-embedded lung sections are stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production. A semi-quantitative scoring system is used to assess the degree of inflammation and goblet cell hyperplasia.
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the proposed experiments.
Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh)
| Treatment Group | Methacholine Concentration (mg/mL) | |||
| 6.25 | 12.5 | 25 | 50 | |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dexamethasone (Positive Control) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁴) | Lymphocytes (x10⁴) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dexamethasone (Positive Control) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Th2 Cytokines and OVA-specific IgE
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | OVA-specific IgE (ng/mL) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dexamethasone (Positive Control) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The investigation of this compound, a selective NPY Y2 receptor antagonist, in a mouse model of asthma is a novel research avenue. While the direct role of the Y2 receptor in asthma pathogenesis is not yet fully elucidated, its position within the NPY neuro-immune signaling network warrants exploration. The protocols and experimental design detailed in these application notes provide a robust framework for a preliminary in vivo evaluation of this compound. The successful execution of these studies will provide valuable insights into the therapeutic potential of targeting the NPY Y2 receptor for the treatment of allergic asthma. It is imperative that initial studies focus on determining the optimal dose and route of administration for this compound in the context of this model.
References
- 1. Respiratory [jnj.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Neuropeptides in asthma, chronic obstructive pulmonary disease and cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPY and NPY Receptors in Airway Structural and Inflammatory Cells in Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y Is an Immunomodulatory Factor: Direct and Indirect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Through Neuropeptide Y1 Receptor – A Critical Pathway In Allergic Inflammation [brainimmune.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. atsjournals.org [atsjournals.org]
Application Notes and Protocols for JNJ-10311795 in the Study of COPD in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase, in preclinical animal models of Chronic Obstructive Pulmonary Disease (COPD).
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1][2] The underlying pathology involves chronic inflammation, emphysema, and small airway remodeling, often initiated by exposure to cigarette smoke.[1][3][4] Two key enzymes implicated in the pathogenesis of COPD are neutrophil elastase and mast cell chymase.[5][6] this compound (also known as RWJ-355871) is a powerful tool for investigating the roles of these proteases in COPD, as it dually inhibits neutrophil elastase and mast cell chymase.[7][8]
Mechanism of Action and Rationale for Use in COPD Models
This compound exhibits potent inhibitory activity against both neutrophil elastase and mast cell chymase.[7][8]
-
Neutrophil Elastase: This serine protease is released by neutrophils and can degrade components of the alveolar wall, leading to emphysema.[5] It is a key player in the protease-antiprotease imbalance hypothesis in COPD.[5]
-
Mast Cell Chymase: This enzyme is released from activated mast cells and is involved in airway remodeling and inflammation.[1][3][4] Studies have shown increased levels of chymase in the lungs of COPD patients.[3][4]
By inhibiting both of these enzymes, this compound can be used to explore their combined contribution to the hallmark features of COPD in animal models.
Quantitative Data
The following table summarizes the in vitro potency of this compound.
| Target Enzyme | Inhibition Constant (Ki) |
| Neutrophil Elastase | 38 nM |
| Mast Cell Chymase | 2.3 nM |
Data sourced from MedChemExpress and TargetMol.[7][8]
Experimental Protocols
The following are detailed protocols for inducing a COPD-like phenotype in mice using cigarette smoke exposure and for evaluating the therapeutic potential of this compound.
Protocol 1: Cigarette Smoke-Induced COPD Model in Mice
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Housing: House animals in a well-ventilated facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Cigarette Smoke Exposure:
-
Expose mice to whole-body cigarette smoke from commercial filtered cigarettes.
-
The exposure can be carried out in a smoking chamber.
-
A typical exposure regimen is 1 hour of smoke exposure, twice a day, for 3 days to 8 weeks, depending on the desired severity of the COPD phenotype.[4][9][10][11]
-
Control animals are exposed to room air under the same conditions.
-
-
Administration of this compound:
-
This compound can be administered via various routes, such as intraperitoneal (i.p.) injection or intranasal instillation.
-
The vehicle for this compound should be determined based on its solubility and the chosen route of administration (e.g., a solution containing DMSO, Tween 80, and saline).
-
Treatment can be prophylactic (administered before and during smoke exposure) or therapeutic (administered after the establishment of the COPD phenotype).
-
A dose-response study should be conducted to determine the optimal dose.
-
-
Endpoint Analysis (24 hours after the final smoke exposure):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform a tracheotomy.
-
Instill and aspirate ice-cold PBS into the lungs.
-
Centrifuge the BAL fluid and collect the supernatant for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.
-
Resuspend the cell pellet and perform total and differential cell counts (macrophages, neutrophils, lymphocytes) using a hemocytometer and cytospin preparations stained with a differential stain.[9]
-
-
Lung Histology:
-
Perfuse the lungs with saline and inflate with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and emphysema (mean linear intercept).
-
-
Lung Function:
-
Assess airway hyperresponsiveness to methacholine using whole-body plethysmography.[12]
-
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of neutrophil elastase and mast cell chymase in COPD and a typical experimental workflow for testing this compound.
Caption: Proposed signaling pathway of this compound in COPD.
References
- 1. tandfonline.com [tandfonline.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Adverse roles of mast cell chymase-1 in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophilic inflammation during lung development disrupts elastin assembly and predisposes adult mice to COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | RWJ-355871 | Neutrophil elastase G inhibitor |TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. ziel.uni-luebeck.de [ziel.uni-luebeck.de]
- 11. thorax.bmj.com [thorax.bmj.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-10311795: In Vitro Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the in vitro dose-response curve of JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase. The provided protocols are based on established methodologies and commercially available assay kits, enabling researchers to reliably assess the inhibitory activity of this compound.
Introduction to this compound
This compound, also known as RWJ-355871, is a small molecule inhibitor with high affinity for two key serine proteases involved in inflammatory processes: neutrophil elastase and mast cell chymase. Due to its dual inhibitory action, this compound is a valuable tool for studying the roles of these enzymes in various pathological conditions, including chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory diseases.
Quantitative Data Summary
The inhibitory potency of this compound against its primary targets has been determined through in vitro enzymatic assays. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Target Enzyme | Inhibitor | Ki (nM) |
| Neutrophil Elastase | This compound | 38 |
| Mast Cell Chymase | This compound | 2.3 |
Signaling Pathway of Target Enzymes
The following diagram illustrates the general role of neutrophil elastase and mast cell chymase in the inflammatory cascade, the process inhibited by this compound.
Experimental Protocols
The following are detailed protocols for determining the dose-response curve of this compound against neutrophil elastase and mast cell chymase in vitro. These protocols are adapted from commercially available fluorometric assay kits.
Neutrophil Elastase Inhibition Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on human neutrophil elastase activity.
Materials:
-
Human Neutrophil Elastase (active enzyme)
-
Neutrophil Elastase Substrate (e.g., a fluorogenic peptide substrate)
-
Assay Buffer
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~400/505 nm)
Experimental Workflow:
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in Assay Buffer to cover a range of concentrations (e.g., from 1 nM to 10 µM). Also, prepare a vehicle control (Assay Buffer with the same concentration of solvent as the inhibitor dilutions).
-
Plate Setup: To a 96-well black microplate, add 25 µL of each inhibitor dilution or vehicle control to the appropriate wells.
-
Enzyme Addition: Add 50 µL of diluted Human Neutrophil Elastase to all wells except for the blank (no enzyme control) wells. The blank wells should contain 75 µL of Assay Buffer.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 25 µL of the Neutrophil Elastase Substrate to all wells, including the blank.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. Record data every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Mast Cell Chymase Inhibition Assay
This protocol details the procedure for assessing the inhibitory activity of this compound against human mast cell chymase.
Materials:
-
Human Mast Cell Chymase (active enzyme)
-
Chymase Substrate (e.g., a fluorogenic peptide substrate)
-
Assay Buffer
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (appropriate excitation and emission wavelengths for the chosen substrate)
Experimental Workflow:
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer (e.g., from 0.1 nM to 1 µM). Include a vehicle control.
-
Plate Setup: Add 25 µL of each inhibitor dilution or vehicle control to the wells of a 96-well black microplate.
-
Enzyme Addition: Add 50 µL of diluted Human Mast Cell Chymase to all wells except the blank wells. Blank wells should contain 75 µL of Assay Buffer.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Substrate Addition: Add 25 µL of the Chymase Substrate to all wells.
-
Measurement: Immediately measure the fluorescence intensity kinetically according to the substrate manufacturer's instructions.
-
Data Analysis: Follow the same data analysis steps as outlined in the Neutrophil Elastase Inhibition Assay protocol (Section 4.1.7) to determine the IC50 and/or Ki value for this compound against mast cell chymase.
Conclusion
These application notes and protocols provide a framework for the in vitro characterization of this compound. By following these detailed procedures, researchers can accurately determine the dose-response relationship and inhibitory potency of this compound against its target enzymes, neutrophil elastase and mast cell chymase. This information is critical for advancing our understanding of the therapeutic potential of dual-acting inhibitors in inflammatory diseases.
Preparation of JNJ-10311795 Stock Solution for Cell Culture Applications
Application Note
JNJ-10311795 is a potent dual inhibitor of neutrophil elastase (also known as cathepsin G) and mast cell chymase, with Ki values of 38 nM and 2.3 nM, respectively. Its significant anti-inflammatory activity makes it a valuable tool for research in areas such as pneumonia and other inflammatory diseases. Proper preparation of a stock solution is critical for accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of a this compound stock solution for in vitro cell culture experiments.
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). Due to the hydrophobic nature of many small molecule inhibitors, direct dissolution in aqueous media is often challenging and can lead to precipitation. A concentrated stock solution in DMSO allows for subsequent dilution into cell culture media to achieve the desired working concentration while minimizing the final DMSO concentration to non-toxic levels for most cell lines (typically ≤ 0.5%).
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO, along with guidelines for its dilution and use in cell culture experiments. Adherence to these procedures will help ensure the stability and efficacy of the compound in your experimental setup.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 670.69 g/mol | [1][2] |
| Molecular Formula | C₄₀H₃₅N₂O₆P | [3] |
| Solubility in DMSO | ≥ 10 mM | [2] |
| Recommended Stock Solution Concentration | 10 mM | N/A |
| Storage of Solid Compound | -20°C for up to 3 years | [1] |
| Storage of DMSO Stock Solution | -80°C for up to 1 year (aliquoted) | [1] |
| Final DMSO Concentration in Culture | ≤ 0.5% (ideally ≤ 0.1%) | [1] |
| Inhibitory Constant (Ki) | Neutrophil Elastase (Cathepsin G): 38 nMMast Cell Chymase: 2.3 nM | [1][2][4] |
Experimental Workflow
References
Application Notes and Protocols: JNJ-10311795 in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells release a host of pre-formed and newly synthesized mediators through a process known as degranulation. Among the most abundant of the pre-formed mediators stored in mast cell secretory granules is the serine protease chymase. Once released, chymase can exert a variety of pro-inflammatory effects, including the degradation of the extracellular matrix, activation of cytokines, and the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2]
JNJ-10311795 is a potent and selective dual inhibitor of mast cell chymase and neutrophil cathepsin G. Its high affinity for chymase makes it a valuable pharmacological tool for investigating the specific roles of this enzyme in the downstream consequences of mast cell degranulation. These application notes provide detailed protocols for utilizing this compound in the context of in vitro mast cell degranulation assays. While this compound inhibits the enzymatic activity of released chymase, the degranulation process itself is typically quantified by measuring the release of other granule components, such as the enzyme β-hexosaminidase.
Mechanism of Action
This compound acts as a potent inhibitor of human mast cell chymase. Unlike inhibitors that target upstream signaling pathways to prevent degranulation, this compound targets a key enzymatic component of the mast cell secretome. This allows researchers to dissect the effects of chymase activity from the process of granule exocytosis itself. The inhibition of chymase by this compound can be utilized to study its role in various pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases.[3]
Data Presentation
The inhibitory activity of this compound and other chymase inhibitors is typically determined through enzymatic assays using purified enzyme or in cell-based assays measuring downstream effects of chymase activity. The following tables provide an overview of the inhibitory potency of this compound and serve as a reference for expected results with similar compounds in cellular assays.
Table 1: Inhibitory Potency of this compound against Purified Proteases
| Target Enzyme | Inhibitor | Ki (nM) | Selectivity (over Cathepsin G) |
| Human Mast Cell Chymase | This compound | 2.3 | 16.5-fold |
| Human Neutrophil Cathepsin G | This compound | 38 | - |
Data compiled from available literature. The Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.
Table 2: Representative Inhibitory Potency of Chymase Inhibitors in Cellular Assays
| Compound | Cell Type | Assay | IC50 |
| Chymase Inhibitor A | Human Mast Cells | Angiotensin II generation | 15 nM |
| Chymase Inhibitor B | LAD2 Cells | Inhibition of chymase-mediated substrate cleavage | 5.4 nM |
| Chymase Inhibitor C | Primary Mast Cells | Reduction in inflammatory cytokine release | 29 nM |
This table presents representative data for illustrative purposes, as specific cell-based IC50 values for this compound in a degranulation assay are not widely published. Researchers should determine the IC50 empirically for their specific assay conditions.
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay using β-Hexosaminidase Release
This protocol describes a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase from the human mast cell line LAD2.[4][5][6]
Materials:
-
StemPro™-34 SFM medium supplemented with 100 ng/mL SCF
-
Human IgE
-
Anti-IgE antibody or specific antigen
-
This compound
-
Tyrode’s Buffer (or HEPES buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.1 M carbonate/bicarbonate stop buffer, pH 10.0
-
Triton X-100
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture LAD2 cells in StemPro™-34 SFM medium supplemented with 100 ng/mL SCF.[8][10] Maintain cell density between 0.1 and 0.5 x 106 cells/mL.
-
Sensitization: Sensitize LAD2 cells by incubating with human IgE (e.g., 1 µg/mL) for 24 hours.
-
Cell Plating: Wash the sensitized cells with Tyrode’s buffer and resuspend in the same buffer. Plate the cells in a 96-well plate at a density of 2-5 x 104 cells per well.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in Tyrode’s buffer. Add the desired concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce degranulation by adding anti-IgE antibody or the specific antigen to the wells. For a positive control for degranulation, use a known secretagogue like compound 48/80 or calcium ionophore A23187.[4] For a negative control, add only buffer.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
Cell Lysis for Total Release: To determine the total β-hexosaminidase content, lyse the cells in the remaining wells with Triton X-100 (e.g., 0.1%).
-
Enzyme Assay:
-
Add an aliquot of the supernatant or cell lysate to a new 96-well plate.
-
Add the PNAG substrate solution (in 0.1 M citrate buffer, pH 4.5).
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the carbonate/bicarbonate stop buffer.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Degranulation = [(ODSample - ODSpontaneous Release) / (ODTotal Release - ODSpontaneous Release)] x 100
-
Protocol 2: Chymase Activity Assay in Mast Cell Supernatant
This protocol measures the enzymatic activity of chymase released into the supernatant following mast cell degranulation and the inhibitory effect of this compound.
Materials:
-
Supernatants from mast cell degranulation experiment (from Protocol 1)
-
This compound
-
Chymase-specific fluorogenic or chromogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay buffer (e.g., Tris-HCl with NaCl and heparin)
-
96-well black plates (for fluorescent assay) or clear plates (for colorimetric assay)
-
Fluorometer or spectrophotometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and the chymase substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the mast cell supernatant containing released chymase.
-
Inhibitor Addition: Add the different concentrations of this compound to the wells. Include a vehicle control.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chymase substrate to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light if using a fluorogenic substrate.
-
Measurement: Measure the fluorescence or absorbance at appropriate intervals using a plate reader.
-
Data Analysis:
-
Determine the rate of substrate cleavage for each condition.
-
Calculate the percentage of chymase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: IgE-mediated mast cell activation and degranulation pathway with the point of chymase inhibition by this compound.
Caption: Experimental workflow for assessing mast cell degranulation and chymase inhibition.
References
- 1. Mast cell tryptases and chymases in inflammation and host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modeling Study for Inhibition Mechanism of Human Chymase and Its Application in Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmgood.com [abmgood.com]
- 6. abmgood.com [abmgood.com]
- 7. biocat.com [biocat.com]
- 8. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-10311795 in a Neutrophil Elastase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase, in a fluorometric neutrophil elastase (NE) activity assay. This information is intended to guide researchers in the accurate determination of the inhibitory potential of this compound and similar compounds.
Introduction
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release their granular contents, including NE, which plays a crucial role in the degradation of extracellular matrix proteins and the clearance of pathogens. However, excessive or unregulated NE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Consequently, the inhibition of neutrophil elastase represents a promising therapeutic strategy for these conditions.
This compound (also known as RWJ-355871) has been identified as a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase, with a reported inhibitory constant (Ki) of 38 nM for neutrophil cathepsin G, a protease closely related to neutrophil elastase.[1][2] These notes provide a comprehensive protocol to assess the inhibitory activity of this compound against neutrophil elastase.
Data Presentation
The inhibitory activity of this compound against neutrophil elastase is typically determined by measuring the half-maximal inhibitory concentration (IC50). The following table summarizes the key quantitative data for this compound.
| Compound | Target | Inhibition Constant (Ki) |
| This compound | Neutrophil Cathepsin G | 38 nM[1] |
| This compound | Mast Cell Chymase | 2.3 nM[1] |
Experimental Protocols
This section outlines a detailed protocol for a fluorometric assay to determine the inhibitory activity of this compound on human neutrophil elastase. This protocol is adapted from standard commercially available neutrophil elastase inhibitor screening kits.
Materials and Reagents
| Reagent | Recommended Supplier |
| Human Neutrophil Elastase (HNE), active | Commercial Supplier |
| Fluorogenic NE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) | Commercial Supplier |
| This compound | Commercial Supplier |
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) | Prepare in-house |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| 96-well black, flat-bottom microplate | Corning or equivalent |
| Fluorometric microplate reader | Molecular Devices or equivalent |
Protocol for IC50 Determination of this compound
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer with 150 mM NaCl and adjust the pH to 7.5.
-
Human Neutrophil Elastase (HNE): Reconstitute lyophilized HNE in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the stock solution to the desired working concentration (e.g., 10 nM) in cold assay buffer.
-
NE Substrate: Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Protect from light and store at -20°C. Dilute the stock solution to the final working concentration (e.g., 100 µM) in assay buffer just before use.
-
This compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 µM to 0.01 nM).
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well black microplate.
-
Add 25 µL of the diluted this compound solutions to the appropriate wells. For the control (no inhibitor) wells, add 25 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add 25 µL of the diluted HNE solution to all wells except for the blank (no enzyme) wells. For the blank wells, add 25 µL of assay buffer.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 100 µL of the diluted NE substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 500 nm) in a kinetic mode at 37°C for 30 minutes, taking readings every minute.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathway of Neutrophil Elastase in Inflammatory Lung Disease
Caption: Signaling pathway of neutrophil elastase in lung inflammation and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound against neutrophil elastase.
References
Application Notes and Protocols for In Vivo Studies of a RORγt Inhibitor
Disclaimer: As of November 2025, publicly available information for the specific compound JNJ-10311795 is unavailable. Therefore, these application notes and protocols have been developed based on the preclinical data of a structurally and functionally analogous compound, JNJ-61803534 , a potent and selective RORγt (Retinoic acid receptor-related orphan receptor gamma t) inverse agonist developed by Janssen.[1][2][3] These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is hypothesized to be a small molecule inhibitor targeting the RORγt, a key transcription factor in the differentiation and function of Th17 cells.[2] Th17 cells and the cytokines they produce, such as IL-17A, are central to the pathogenesis of various autoimmune and inflammatory diseases.[1][2] By inhibiting RORγt, this compound is expected to suppress the Th17 pathway, making it a potential therapeutic agent for conditions like psoriasis and rheumatoid arthritis.[1][2] These application notes provide detailed protocols for the in vivo administration of a RORγt inhibitor, using JNJ-61803534 as a proxy, in relevant mouse models of inflammation.
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by a RORγt inverse agonist. Upon activation by cytokines such as IL-6 and TGF-β, naive T-cells differentiate into Th17 cells. This process is driven by the master transcriptional regulator, RORγt. RORγt promotes the transcription of genes encoding for pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. A RORγt inhibitor, such as this compound (represented by JNJ-61803534), binds to RORγt and blocks its transcriptional activity, thereby preventing the production of these inflammatory cytokines.
Quantitative Data Summary
The following table summarizes the in vivo administration details for the analogous compound, JNJ-61803534, in two different mouse models. This data can serve as a reference for designing studies with this compound.
| Parameter | Mouse Collagen-Induced Arthritis (CIA) Model[1][2] | Imiquimod-Induced Skin Inflammation Model[1][2] |
| Animal Strain | DBA/1 Mice | BALB/c or C57BL/6 Mice[4] |
| Administration Route | Oral (p.o.) | Oral (p.o.) |
| Dosage Range | 3, 10, 30, 100 mg/kg | 30, 100 mg/kg |
| Dosing Frequency | Twice daily (BID) or once daily (QD) | Once daily (QD) |
| Vehicle | Aqueous suspension with citrate phosphate buffer (pH 3.4) and 0.15% Xiameter | Not explicitly stated, likely similar to CIA model |
| Treatment Duration | Day 21 to 35 post-immunization | Concurrent with imiquimod application (e.g., 6-8 days)[4][5] |
| Observed Efficacy | Dose-dependent reduction in clinical arthritis scores | Significant inhibition of disease score |
Experimental Protocols
Preparation of Oral Formulation
This protocol describes the preparation of a vehicle for oral administration of a hydrophobic small molecule inhibitor like this compound, based on the formulation used for JNJ-61803534.
Materials:
-
This compound (or analogous compound)
-
Citric Acid Monohydrate
-
Sodium Phosphate Dibasic
-
Xiameter® (a brand of simethicone emulsion)
-
Sterile, deionized water
-
pH meter
-
Stir plate and stir bar
-
Sterile containers
Procedure:
-
Prepare a citrate-phosphate buffer.
-
Dissolve citric acid monohydrate and sodium phosphate dibasic in sterile, deionized water to achieve the desired buffer concentration (e.g., 50 mM).
-
Adjust the pH of the buffer to 3.4 using solutions of NaOH or HCl.
-
-
Add 0.15% (v/v) Xiameter® to the citrate-phosphate buffer.
-
Slowly add the powdered this compound to the vehicle while stirring continuously to achieve the desired final concentration.
-
Continue stirring until a homogenous suspension is formed.
-
Store the formulation at 4°C and protect from light. Resuspend thoroughly before each use.
In Vivo Administration in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol outlines the oral administration of this compound in the CIA mouse model.
Experimental Workflow:
Procedure:
-
Induction of CIA:
-
Use male DBA/1 mice, 8-10 weeks old.
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[6][7][8]
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[7][8]
-
-
Drug Administration:
-
Beginning on day 21, administer this compound or vehicle orally via gavage.
-
Dosing can be once or twice daily, with doses ranging from 3 to 100 mg/kg.[1]
-
Continue daily administration until the experimental endpoint (e.g., day 35).
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
At the endpoint, collect paws for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Blood and lymphoid tissues can be collected for analysis of cytokine levels and immune cell populations.
-
In Vivo Administration in a Mouse Model of Imiquimod-Induced Skin Inflammation
This protocol details the oral administration of this compound in a mouse model of psoriasis-like skin inflammation.
Experimental Workflow:
Procedure:
-
Induction of Skin Inflammation:
-
Drug Administration:
-
Concurrently with the imiquimod application, administer this compound or vehicle orally via gavage.
-
Dosing is typically once daily, with doses in the range of 30-100 mg/kg.[1]
-
-
Assessment of Skin Inflammation:
-
Monitor the severity of the skin inflammation daily using a scoring system that evaluates erythema, scaling, and thickness (e.g., Psoriasis Area and Severity Index - PASI).
-
At the endpoint, collect skin tissue for histological analysis and for measuring the expression of RORγt-regulated genes (e.g., IL-17A, IL-17F, IL-22) by qPCR.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of JNJ-61803534, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
Troubleshooting & Optimization
Navigating the Challenges of JNJ-10311795 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase. Due to its hydrophobic nature, achieving and maintaining the desired concentration in aqueous solutions for in vitro and in vivo experiments can be challenging. This guide offers practical solutions and detailed protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a lipophilic compound with low aqueous solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO). Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is not recommended as it will likely result in precipitation. For most experimental applications, a stock solution in an organic solvent is prepared first, followed by dilution into the final aqueous medium.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into my cell culture medium. What can I do?
A2: This is a common issue. Here are several troubleshooting steps:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, and then add the required volume of the 1 mM stock to your aqueous buffer.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments.
-
Temperature: Gently warming both the stock solution and the aqueous diluent to 37°C before mixing can sometimes help prevent precipitation.
-
Vortexing/Mixing: Add the stock solution to the aqueous buffer while gently vortexing or mixing to ensure rapid and uniform dispersion.
Q3: What are some recommended solvent systems or formulations for in vivo studies with this compound?
A3: For in vivo administration, a co-solvent system is often necessary to maintain the solubility of this compound. A commonly used vehicle consists of a mixture of DMSO, polyethylene glycol 300 (PEG300), Tween 80, and saline or PBS.[1] The exact ratios can be optimized depending on the required dose and route of administration. For intravenous administration in preclinical models, a vehicle containing N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400) has also been described for poorly soluble compounds.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Compound will not dissolve in initial solvent. | Incorrect solvent choice. | This compound is readily soluble in DMSO. For initial stock solutions, use 100% DMSO. |
| Precipitation upon dilution into aqueous buffer. | Low aqueous solubility exceeded. | 1. Perform serial dilutions in the organic solvent before adding to the aqueous buffer.2. Increase the percentage of co-solvents (e.g., PEG300, Tween 80) in the final formulation for in vivo studies.3. For in vitro assays, ensure the final DMSO concentration is kept to a minimum while maintaining solubility. |
| Inconsistent results in biological assays. | Compound precipitation or aggregation in the assay medium. | 1. Visually inspect the final solution for any signs of precipitation before use.2. Prepare fresh dilutions immediately before each experiment.3. Consider the use of solubility enhancers like cyclodextrins (e.g., SBE-β-CD) in the assay buffer, if compatible with the experimental setup. |
| Difficulty in preparing a high-concentration formulation for in vivo dosing. | The required dose exceeds the solubility limit in standard vehicles. | 1. Optimize the co-solvent ratios in your vehicle. A formulation of 5% DMSO, 30% PEG300, and 5% Tween 80 in saline is a good starting point.[1]2. Explore alternative formulation strategies such as lipid-based formulations or nanosuspensions, which have been shown to improve the oral absorption of poorly soluble kinase inhibitors.[4][5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Appropriate personal protective equipment (PPE)
-
Calibrated balance
-
Microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder accurately. The molecular weight of this compound is 670.69 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / 670.69 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of a 1 µM Working Solution for In Vitro Assays
Materials:
-
10 mM this compound in DMSO stock solution
-
Anhydrous DMSO
-
Cell culture medium or desired aqueous buffer
Procedure:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 9 µL of DMSO to get a 1 mM solution.
-
Further dilute the 1 mM solution by adding 1 µL to 999 µL of your final aqueous buffer or medium. This results in a 1 µM working solution with a final DMSO concentration of 0.1%.
-
Mix thoroughly by gentle inversion or pipetting. Use the working solution immediately.
Visualizing Experimental Workflows and Pathways
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot common solubility problems with this compound.
Signaling Pathway Inhibition by this compound
Caption: Diagram illustrating this compound's dual inhibition of neutrophil elastase and mast cell chymase, key mediators of inflammation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JNJ-10311795 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using JNJ-10311795 in in vitro experiments. The following troubleshooting guides and FAQs will help you optimize inhibitor concentration and navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, dual inhibitor of two serine proteases: neutrophil elastase (also known as cathepsin G) and mast cell chymase.[1] These enzymes are key mediators in inflammatory and allergic responses.
Q2: What is a good starting concentration for my in vitro experiment?
A2: A good starting point is to consider the inhibitor's Ki values, which represent the concentration required to inhibit 50% of the purified enzyme's activity. For this compound, the Ki values are 38 nM for neutrophil elastase and 2.3 nM for mast cell chymase.[1] However, for cell-based assays, a higher concentration is often required due to factors like cell permeability and stability. It is recommended to perform a dose-response curve, starting from a broad range (e.g., 1 nM to 10 µM), to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C for long-term stability. When preparing your working concentrations, it is crucial to ensure the final DMSO concentration in your cell culture media is low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration as your highest inhibitor concentration) in your experiments.
Q4: What are the essential controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle.
-
Positive Control: A known inhibitor of neutrophil elastase or chymase to confirm your assay is working correctly.
-
Negative Control: A structurally similar but inactive compound to help identify potential off-target effects.
Q5: How can I assess potential off-target effects?
A5: Off-target effects are a concern with any small molecule inhibitor. To assess these, you can:
-
Perform experiments in cell lines that do not express neutrophil elastase or chymase.
-
Use a rescue experiment by overexpressing the target enzyme.
-
Screen this compound against a panel of other related proteases.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low inhibitory effect observed. | 1. Incorrect Inhibitor Concentration: The concentration may be too low for a cell-based assay. 2. Inhibitor Degradation: Improper storage or handling may have led to degradation. 3. Cell Line Insensitivity: The chosen cell line may not be responsive to the inhibition of the target pathway. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). 2. Verify the integrity of your this compound stock. 3. Use a cell line known to be sensitive to the inhibition of neutrophil elastase or chymase. |
| High background signal in the assay. | 1. Inhibitor Interference: The inhibitor itself may be fluorescent or interfere with the assay readout. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. | 1. Run a control with the inhibitor and assay reagents without the cells or enzyme to check for interference. 2. Use fresh, high-quality reagents. |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or health can affect results. 2. Pipetting Errors: Inaccurate pipetting can lead to variability. 3. Inhibitor Precipitation: The inhibitor may be precipitating out of solution at the working concentration. | 1. Standardize your cell culture procedures. 2. Ensure your pipettes are calibrated and use careful technique. 3. Visually inspect your solutions for any signs of precipitation. Consider pre-warming media to 37°C before adding the inhibitor.[1] |
| Observed cytotoxicity at expected effective concentrations. | 1. Off-target Effects: The inhibitor may be affecting other cellular pathways leading to toxicity. 2. Solvent Toxicity: The final concentration of DMSO may be too high. | 1. Test the inhibitor in a cell line lacking the target enzymes. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control. |
Quantitative Data Summary
The following table summarizes the known inhibitory constants (Ki) for this compound against its purified target enzymes. It is important to note that the half-maximal inhibitory concentration (IC50) in cell-based assays is expected to be higher. For context, IC50 values for other serine protease inhibitors in cell lines are also provided.
| Inhibitor | Target Enzyme | Parameter | Value | Cell Line | Reference |
| This compound | Neutrophil Elastase | Ki | 38 nM | N/A (Purified Enzyme) | [1] |
| This compound | Mast Cell Chymase | Ki | 2.3 nM | N/A (Purified Enzyme) | [1] |
| Neutrophil elastase inhibitor 4 | Neutrophil Elastase | IC50 | 21.25 nM | T47D | [2] |
| Neutrophil elastase inhibitor 4 | Neutrophil Elastase | IC50 | 34.17 nM | RPMI 8226 | [2] |
| Neutrophil elastase inhibitor 4 | Neutrophil Elastase | IC50 | 29.93 nM | A549 | [2] |
| Sivelestat | Neutrophil Elastase | IC50 | 44 nM | N/A (Purified Enzyme) | [3] |
| Chymase-IN-1 | Mast Cell Chymase | IC50 | 29 nM | N/A (Purified Enzyme) | [4] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in a Cell-Based Assay
This protocol outlines a general method for determining the IC50 value of this compound in a cell-based assay, such as a cell viability or cytokine release assay.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 10-point serial dilution, starting from a high concentration (e.g., 100 µM) down to the nanomolar range. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay: Perform your specific assay to measure the biological endpoint (e.g., cell viability using MTT or CellTiter-Glo, or cytokine levels using ELISA).
-
Data Analysis: Normalize the data to your controls and plot the percent inhibition as a function of the log of the inhibitor concentration. Use a suitable software to fit a dose-response curve and calculate the IC50 value.
Protocol 2: Neutrophil Elastase Activity Assay in Cell Lysates
This protocol measures the intracellular activity of neutrophil elastase after treatment with this compound.
-
Cell Culture and Treatment: Plate your cells (e.g., a neutrophil-like cell line) and treat with various concentrations of this compound for a predetermined time.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing a protease inhibitor cocktail (excluding serine protease inhibitors if measuring elastase activity).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Elastase Activity Measurement: In a 96-well black plate, add a standardized amount of protein from each lysate. Initiate the reaction by adding a fluorogenic neutrophil elastase substrate.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Visualizations
References
JNJ-10311795 stability in cell culture media
This technical support center provides guidance on the stability of JNJ-10311795 in cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years. Stock solutions in a solvent like DMSO should be stored at -80°C and are typically stable for over a year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution. For short-term use, stock solutions can be kept at 4°C for more than a week.[1]
Q2: How should I prepare this compound for cell culture experiments?
A: It is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO. To avoid precipitation when adding the compound to your aqueous cell culture medium, you can perform a serial dilution of the stock solution in DMSO to create an intermediate concentration. This intermediate stock can then be added to the pre-warmed (37°C) cell culture medium to reach the final desired concentration.[1] For example, to achieve a final concentration of 1 µM in 2 mL of medium, you can dilute a 10 mM DMSO stock solution to 1 mM with DMSO, and then add 2 µL of the 1 mM solution to your culture.[1]
Q3: What should I do if I observe precipitation of this compound in my cell culture medium?
A: Precipitation can occur when a compound dissolved in an organic solvent is added to an aqueous medium, especially at lower temperatures. To prevent this, ensure both your stock solution and the cell culture medium are pre-heated to 37°C before mixing.[1] If precipitation still occurs, gentle warming and sonication may help to redissolve the compound.[1] It is also crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low and not toxic to the cells.
Q4: Is there any specific data on the stability of this compound in common cell culture media like DMEM or RPMI-1640?
A: Currently, there is a lack of publicly available quantitative data specifically detailing the stability and half-life of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in media can be influenced by various factors including the media composition, pH, temperature, and exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in cell culture medium over the course of the experiment. | As specific stability data is unavailable, consider performing a stability test of this compound in your specific cell culture medium and conditions. This can be done by incubating the compound in the medium for different durations (e.g., 0, 6, 12, 24, 48 hours) and then analyzing the remaining concentration using analytical methods like HPLC or LC-MS. |
| Loss of compound activity | The compound may be unstable at the incubation temperature (e.g., 37°C). | If you suspect thermal degradation, you could design your experiment with shorter incubation times or consider if a lower temperature is feasible for your specific cell model. Additionally, refreshing the media with a new preparation of the compound at regular intervals during a long-term experiment can help maintain a more consistent concentration. |
| Precipitation in media | Low solubility of the compound in aqueous media or interaction with media components. | Ensure the final concentration of the organic solvent is minimized. Pre-warming both the compound stock and the media can improve solubility.[1] If precipitation persists, a solubility test in the specific culture medium could be performed.[2] |
Experimental Protocols
General Protocol for Assessing Compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of a compound like this compound in your specific experimental setup.
Objective: To determine the concentration of the compound remaining in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or plates
-
Analytical instrument (e.g., HPLC, LC-MS/MS)
Methodology:
-
Preparation of Spiked Media: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
Incubation: Aliquot the spiked media into sterile tubes or wells of a plate. Incubate these samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The time points should be relevant to the duration of your planned cell-based assays.[2]
-
Sample Processing: At each time point, immediately stop any potential degradation by freezing the samples at -80°C until analysis. Depending on the analytical method, you may need to perform a protein precipitation step (e.g., by adding a cold organic solvent like acetonitrile) and centrifugation to remove any precipitated proteins before analysis.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method such as HPLC or LC-MS/MS.[2]
-
Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can determine the stability profile and estimate the half-life of the compound in your specific cell culture medium.
Visualizations
Experimental Workflow for Stability Assessment
References
Potential off-target effects of JNJ-10311795
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Observed cellular phenotype is inconsistent with known functions of neutrophil elastase or mast cell chymase inhibition.
-
Question: I am observing a cellular effect that I cannot attribute to the inhibition of neutrophil elastase or mast cell chymase. Could this be an off-target effect of this compound?
-
Answer: It is possible that the observed phenotype is due to an off-target effect. This compound is a potent inhibitor of its two primary targets; however, like many small molecule inhibitors, it may interact with other proteins. A critical step in drug discovery is to investigate and rule out potential off-target interactions that can lead to misleading experimental outcomes.[4][5]
A common off-target for chymase inhibitors is neutrophil cathepsin G, due to the high structural similarity between the two proteases.[6] It is advisable to assess the activity of cathepsin G in your experimental system.
Troubleshooting Workflow:
Workflow for investigating unexpected phenotypes.
Issue 2: Compound precipitation in cell culture media.
-
Question: I am observing precipitation of this compound when I add it to my cell culture medium. How can I resolve this?
-
Answer: this compound is soluble in DMSO.[7] Direct addition of a concentrated DMSO stock solution to an aqueous buffer or cell culture medium can cause the compound to precipitate. To avoid this, a serial dilution approach is recommended.
Recommended Dilution Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For a final concentration of 1 µM in your experiment, first dilute the 10 mM stock to 1 mM in DMSO.
-
Then, add the appropriate volume of the 1 mM solution to your pre-warmed (37°C) cell culture medium. For example, add 2 µL of the 1 mM solution to 2 mL of medium for a final concentration of 1 µM.[1]
-
If precipitation still occurs, ultrasonic heating can be used to help redissolve the compound.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound?
A1: this compound is a potent dual inhibitor of human neutrophil elastase and mast cell chymase.[1][2]
Q2: What is the inhibitory activity of this compound against its primary targets?
A2: The inhibitory constants (Ki) for this compound are:
Q3: Are there any known off-targets for inhibitors of neutrophil elastase and mast cell chymase?
A3: Yes, due to structural similarities among serine proteases, off-target activity can occur. For mast cell chymase inhibitors, a common off-target is neutrophil cathepsin G .[6] For neutrophil elastase inhibitors, other proteases can also be inadvertently inhibited.[8]
| Primary Target | Potential Off-Target | Rationale for Interaction |
| Mast Cell Chymase | Neutrophil Cathepsin G | High structural and cleavage specificity similarity.[6] |
| Neutrophil Elastase | Other Serine Proteases | Shared structural motifs in the active site.[8] |
Q4: What experimental approaches can be used to identify potential off-target effects of this compound?
A4: A multi-faceted approach is recommended to identify potential off-target effects:[4]
-
Computational Screening (In Silico): Use computational models to predict potential interactions with a wide range of proteins based on the structure of this compound.[5][9]
-
High-Throughput Screening (HTS): Screen the compound against a large panel of kinases and other enzymes to identify unintended interactions.[9]
-
Proteomics-Based Methods: Utilize techniques like mass spectrometry to analyze changes in the cellular proteome upon treatment with this compound. This can reveal unexpected alterations in protein expression or post-translational modifications.[4]
-
Cell-Based Assays:
-
Counter-screening: Test the compound in a cell line that does not express the intended targets (neutrophil elastase and mast cell chymase). If the effect persists, it is likely an off-target effect.[4]
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different inhibitor of the same targets. If the phenotypes do not match, an off-target effect of this compound is probable.[4]
Approaches for off-target identification.
-
Q5: How should I prepare and store this compound?
A5:
-
Preparation: this compound is soluble in DMSO.[7] Prepare a stock solution in DMSO and use serial dilutions to achieve the desired final concentration in your aqueous experimental medium.[1]
-
Storage:
Signaling Pathways
Neutrophil elastase and mast cell chymase are serine proteases involved in a variety of physiological and pathological processes, primarily related to inflammation and tissue remodeling.
Inhibitory action of this compound.
References
- 1. This compound | RWJ-355871 | Neutrophil elastase G inhibitor |TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
JNJ-10311795 Cell Permeability and Uptake Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cell permeability and uptake of the dual neutrophil elastase and mast cell chymase inhibitor, JNJ-10311795.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound, and how might they influence its cell permeability?
A1: this compound has a molecular weight of 670.69 g/mol and a calculated XLogP3-AA of 6.4.[1] The relatively high molecular weight may limit passive diffusion across the cell membrane. The high XLogP3-AA value indicates high lipophilicity, which can favor partitioning into the lipid bilayer of the cell membrane. However, excessively high lipophilicity can sometimes lead to poor aqueous solubility and may cause the compound to be retained within the membrane, hindering its entry into the cytoplasm.
Q2: What are the primary known cellular targets of this compound?
A2: The primary known cellular targets of this compound are neutrophil elastase (also referred to as cathepsin G) and mast cell chymase.[2][3][4] These are serine proteases primarily found in the granules of neutrophils and mast cells, respectively.
Q3: What methods can be used to assess the passive permeability of this compound?
A3: Several in vitro methods can be employed to evaluate passive permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that predicts passive diffusion across an artificial lipid membrane.[2] It is a high-throughput and cost-effective method for initial permeability screening.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[5] It can assess both passive and active transport mechanisms.
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells form a polarized monolayer with tight junctions, providing a good model for assessing passive permeability and identifying potential substrates of efflux transporters, especially when transfected with genes like MDR1.[1]
Q4: How can I investigate the cellular uptake of this compound?
A4: The following techniques can be used to study the cellular uptake of small molecules like this compound:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method can be used to quantify the intracellular concentration of the compound after incubating cells with this compound.
-
Fluorescence Microscopy: If a fluorescent analog of this compound is available or can be synthesized, fluorescence microscopy can visualize its subcellular localization.
-
Flow Cytometry: This technique can quantify the uptake of a fluorescently labeled compound on a single-cell basis.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify target engagement within the cell, which indirectly confirms cellular uptake.[3] This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Troubleshooting Guides
Issue 1: Low Apparent Permeability in PAMPA
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | Due to its high lipophilicity, this compound may have low solubility in aqueous assay buffers. Consider using a co-solvent (e.g., DMSO, ensuring the final concentration is low and does not affect membrane integrity) or a solubility-enhancing excipient in the donor compartment. |
| Compound precipitation in the donor well. | Visually inspect the donor wells for any precipitation. If observed, prepare fresh solutions and consider reducing the starting concentration. |
| Incorrect membrane composition. | Ensure the artificial membrane composition is appropriate for predicting the biological barrier of interest (e.g., gastrointestinal tract, blood-brain barrier). Different lipid compositions can be used in PAMPA.[2] |
| Error in analytical quantification. | Verify the accuracy and sensitivity of the analytical method (e.g., LC-MS/MS) used to quantify the compound in the acceptor well. Check for compound stability in the assay buffer. |
Issue 2: High Variability in Caco-2 or MDCK Permeability Assays
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) values of the cell monolayers to ensure they are within the acceptable range before starting the experiment. Perform a Lucifer Yellow rejection assay to confirm monolayer tightness. |
| Efflux transporter activity. | If the permeability from the basolateral to the apical side is significantly higher than in the opposite direction, it may indicate active efflux. Consider using specific inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) to confirm. |
| Compound binding to plasticware. | The high lipophilicity of this compound may lead to non-specific binding to plastic plates. Use low-binding plates and include a mass balance calculation to account for any lost compound. |
| Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics, including transporter expression. |
Issue 3: Difficulty in Detecting Intracellular this compound
| Possible Cause | Troubleshooting Steps |
| Insufficient incubation time or concentration. | Optimize the incubation time and concentration of this compound. Perform a time-course and dose-response experiment to determine optimal conditions. |
| Rapid efflux of the compound. | If the compound is a substrate for efflux pumps, it may be rapidly removed from the cell. Consider using efflux pump inhibitors in your uptake assay. |
| Inefficient cell lysis and compound extraction. | Ensure the chosen cell lysis method is effective and the extraction solvent is appropriate for this compound. Test different lysis buffers and extraction protocols. |
| Compound metabolism. | The compound may be metabolized by intracellular enzymes. Analyze cell lysates for potential metabolites of this compound using LC-MS/MS. |
Experimental Protocols
PAMPA Protocol
A general protocol for the Parallel Artificial Membrane Permeability Assay.
Caption: A generalized workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Cellular Uptake Quantification by HPLC-MS
A protocol for determining the intracellular concentration of this compound.
Caption: Workflow for quantifying the cellular uptake of a small molecule inhibitor.
Signaling Pathways
As this compound is an inhibitor of neutrophil elastase and mast cell chymase, its effects are primarily related to the downstream consequences of inhibiting these proteases, which are involved in inflammatory processes.
Caption: Simplified pathway showing the inhibitory action of this compound.
References
- 1. This compound | C40H35N2O6P | CID 10146470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | RWJ-355871 | Neutrophil elastase G inhibitor |TargetMol [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. New generation of drugs may treat diverse array of allergic/inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting JNJ-10311795 precipitation in buffer
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing precipitation issues with the dual neutrophil elastase and mast cell chymase inhibitor, JNJ-10311795, in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO and it was clear, but it precipitated when I added it to my aqueous buffer. Why is this happening?
A1: This is a common issue for many organic small molecules. This compound is soluble in organic solvents like DMSO but is poorly soluble in water.[1] When the DMSO stock solution is diluted into an aqueous buffer, the compound can crash out of solution, leading to precipitation. The final concentration of DMSO in your aqueous solution is often too low to keep the compound dissolved.[2]
Q2: What is the maximum recommended concentration of DMSO in my final working solution?
A2: To minimize solvent effects on your experiment, the final concentration of DMSO should be kept as low as possible, typically below 0.5%.[3][4] Some cell lines or assays may be sensitive to DMSO, so it is always best to include a vehicle control (buffer with the same final DMSO concentration without the inhibitor) in your experiments.
Q3: Can I heat the buffer to dissolve the this compound precipitate?
A3: Gentle warming can be used to help dissolve precipitates.[5][6] However, excessive heat may degrade the compound. It is recommended not to heat the solution above 50°C.[6] Always verify the stability of your compound at elevated temperatures.
Q4: My this compound powder won't dissolve completely in DMSO. What should I do?
A4: Several factors can affect the solubility in DMSO. Ensure you are using high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce solubility.[5] You can try gentle warming, vortexing, or sonication to aid dissolution.[5][6] Also, verify that you are not trying to prepare a stock solution above its solubility limit.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your buffer, follow this guide to identify the cause and find a solution.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary
This compound Properties
| Property | Value | Source |
| Molecular Formula | C40H35N2O6P | [7] |
| Molecular Weight | 670.69 g/mol | [8][9] |
| Solubility | Soluble in DMSO, Insoluble in water | [1] |
| Purity | 97.43% | [8] |
Recommended Buffer Additives for Poorly Soluble Compounds
| Additive | Starting Concentration | Notes |
| Ethanol | 1-5% (v/v) | Can act as a co-solvent to improve solubility. |
| Polyethylene glycol 400 (PEG400) | 5-10% (v/v) | A common co-solvent for in vitro and in vivo studies. |
| Tween® 80 | 0.01-0.1% (v/v) | A non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds.[3] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | A cyclodextrin that can form inclusion complexes with hydrophobic molecules to increase their aqueous solubility.[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (670.69 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Dissolve the compound: Vortex the solution for 1-2 minutes. If not fully dissolved, sonicate for 5-10 minutes or gently warm the solution in a water bath at 37-50°C for 5-10 minutes and vortex again.[5][6]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Intermediate Dilutions: It is recommended to perform serial dilutions of your DMSO stock solution in DMSO first to lower the concentration before adding to the aqueous buffer.[4]
-
Dilution into Buffer: Slowly add the diluted DMSO stock solution to your experimental buffer while vortexing. This will help to disperse the compound quickly and minimize localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below 0.5%.[3][4]
-
Visual Inspection: After preparing the working solution, visually inspect for any signs of precipitation. You can also add a drop to a slide and check under a microscope.[6]
-
Use Immediately: It is best to prepare the working solution fresh for each experiment.
Experimental Workflow Diagram
References
- 1. This compound (PD049008, XUJQPDQURBZEGJ-UHFFFAOYSA-N) [probes-drugs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. This compound | C40H35N2O6P | CID 10146470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound - Immunomart [immunomart.com]
How to prevent JNJ-10311795 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of JNJ-10311795 to prevent its degradation during experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as RWJ-355871, is a potent dual inhibitor of neutrophil elastase and mast cell chymase.[1][2] It exhibits significant anti-inflammatory activity and is often used in studies related to inflammation and diseases like pneumonia.
Q2: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored under specific conditions to prevent degradation. The recommended storage guidelines are summarized in the table below.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | > 3 years | Keep away from moisture.[1] |
| Stock Solution | -80°C | > 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Short-term Storage | 4°C | < 1 week | For samples to be used promptly.[1] |
Q3: How should I prepare a stock solution of this compound?
It is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. To avoid precipitation when adding it to aqueous solutions, a gradient dilution approach is advised. For example, to achieve a final concentration of 1 µM in a cell culture medium, you can dilute a 10 mM DMSO stock solution to 1 mM with DMSO, and then add the appropriate volume of the 1 mM solution to your aqueous medium.[1]
Q4: What are the potential degradation pathways for this compound?
-
Hydrolysis: As a phosphonate-containing compound, this compound may be susceptible to hydrolysis, particularly under acidic or basic pH conditions.[3][4]
-
Photodegradation: The presence of benzophenone and naphthalene moieties in its structure suggests a potential for photosensitivity and degradation upon exposure to light, especially UV radiation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffers. | Hydrolysis of the phosphonate group. | - Prepare fresh solutions in neutral pH buffers (pH 6-8) immediately before use.- Avoid prolonged storage in aqueous solutions.- If storage is necessary, flash-freeze aliquots and store at -80°C. |
| Inconsistent results between experiments performed on different days. | 1. Degradation of stock solution due to freeze-thaw cycles. 2. Photodegradation from ambient light exposure. | - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.- Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible. |
| Precipitation of the compound when adding to cell culture media. | Poor solubility in aqueous solutions. | - Use a gradient dilution method with an organic solvent like DMSO.[1]- Ensure the final concentration of the organic solvent is compatible with your experimental system and below cytotoxic levels. |
| Unexpected or off-target effects observed in experiments. | Presence of degradation products. | - Adhere strictly to recommended storage and handling procedures.- If degradation is suspected, consider obtaining a fresh batch of the compound.- When possible, analyze the purity of your stock solution using techniques like HPLC. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a fume hood.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex or sonicate briefly at room temperature to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials (e.g., amber cryovials). Store immediately at -80°C.
Protocol 2: Dilution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Intermediate Dilution: Perform a serial dilution in the same organic solvent (e.g., DMSO) to create an intermediate stock closer to the final working concentration.
-
Final Dilution: Add the final volume of the intermediate stock to the pre-warmed aqueous experimental buffer or cell culture medium. Mix gently but thoroughly.
-
Immediate Use: Use the final working solution immediately after preparation. Do not store diluted aqueous solutions.
Visualizations
Caption: Experimental workflow for this compound.
References
- 1. This compound | RWJ-355871 | Neutrophil elastase G inhibitor |TargetMol [targetmol.com]
- 2. tebubio.com [tebubio.com]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-10311795 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic potential of this compound?
A1: Direct public cytotoxicity data for this compound across various cell lines is limited. However, as an inhibitor of neutrophil elastase, it may exhibit cell-type specific effects. For instance, some studies have shown that inhibiting neutrophil elastase can suppress the growth of certain cancer cell lines. Therefore, the cytotoxic potential of this compound should be empirically determined for each cell line of interest.
Q2: What is a suitable starting concentration range for cytotoxicity testing with this compound?
A2: this compound is a potent inhibitor with Ki values of 38 nM for neutrophil elastase and 2.3 nM for mast cell chymase.[1] For initial cytotoxicity screening, a broad concentration range is recommended, starting from below the Ki values and extending to several orders of magnitude higher (e.g., 1 nM to 100 µM). This will help in identifying a dose-responsive effect.
Q3: Which cell lines are most likely to be sensitive to this compound?
A3: Cell lines that express neutrophil elastase or chymase, or cell types whose proliferation or survival is dependent on the activity of these proteases, are more likely to be sensitive. This could include certain immune cells, cancer cell lines, or cells involved in inflammatory processes.
Q4: How should I dissolve and dilute this compound for cell-based assays?
A4: this compound is typically dissolved in a suitable organic solvent like DMSO to create a high-concentration stock solution. For cell-based assays, this stock solution should be serially diluted in culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.
Q5: What are the recommended control groups for a cytotoxicity experiment with this compound?
A5: The following controls are essential:
-
Untreated Control: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure the assay is working correctly.
-
Blank Control: Wells containing only culture medium without cells to measure background absorbance/fluorescence.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. |
| Pipetting errors | Use calibrated pipettes and change tips between different concentrations of the compound. |
| Compound precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try preparing fresh dilutions or using a different solvent system if compatible with your cells. |
Issue 2: No dose-dependent cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration range is too low | Extend the concentration range of this compound to higher concentrations (e.g., up to 200 µM). |
| Incubation time is too short | Increase the incubation time (e.g., 48 or 72 hours) to allow for potential delayed cytotoxic effects. |
| Cell line is resistant | The chosen cell line may not be sensitive to the inhibition of neutrophil elastase and chymase. Consider using a different cell line that is known to be dependent on these enzymes. |
| Compound instability | Ensure that this compound is stable in the culture medium for the duration of the experiment. You may need to refresh the medium with the compound during long incubation periods. |
Issue 3: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Contamination | Check for microbial contamination in the cell culture. Use aseptic techniques and check the incubator and reagents for contamination. |
| Phenol red interference | Some colorimetric assays can be affected by the phenol red in the culture medium. Use phenol red-free medium if this is a known issue for your assay. |
| Compound interference | This compound itself might interfere with the assay's chemistry. Run a control with the compound in cell-free medium to check for direct interaction with the assay reagents. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cell line
-
Complete culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle and untreated controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of membrane integrity loss.
Materials:
-
This compound
-
Selected cell line
-
Complete culture medium
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with different concentrations of this compound and include appropriate controls (spontaneous release, maximum release, vehicle).
-
Incubate the plate for the desired duration.
-
Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the reaction mixture from the kit to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cell line
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest the cells (including floating and adherent cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Data Presentation
Table 1: Example of MTT Assay Data for this compound
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.01 | 98.5 ± 3.2 | 95.1 ± 4.5 | 92.3 ± 5.1 |
| 0.1 | 95.2 ± 2.8 | 88.7 ± 3.9 | 81.5 ± 4.8 |
| 1 | 85.6 ± 4.1 | 70.3 ± 5.2 | 62.1 ± 6.3 |
| 10 | 60.1 ± 5.5 | 45.8 ± 6.1 | 35.7 ± 5.9 |
| 100 | 25.3 ± 4.7 | 15.2 ± 3.8 | 10.4 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example of LDH Release Assay Data for this compound (48h treatment)
| Concentration (µM) | % Cytotoxicity |
| 0 (Vehicle) | 5.2 ± 1.5 |
| 0.1 | 8.9 ± 2.1 |
| 1 | 15.4 ± 3.3 |
| 10 | 35.7 ± 4.8 |
| 50 | 68.2 ± 5.9 |
| 100 | 85.1 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound.
References
Validation & Comparative
Comparative Efficacy of JNJ-10311795 and Chymostatin as Serine Protease Inhibitors
A detailed analysis for researchers and drug development professionals on the inhibitory profiles and experimental evaluation of JNJ-10311795 and chymostatin against key serine proteases involved in inflammatory and immune responses.
This guide provides a comprehensive comparison of the efficacy of two notable serine protease inhibitors: this compound, a targeted dual inhibitor, and chymostatin, a broad-spectrum natural inhibitor. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and therapeutic strategy.
Introduction to the Inhibitors
This compound is a potent, synthetic dual inhibitor specifically designed to target neutrophil elastase and mast cell chymase.[1] These enzymes are key mediators in inflammatory processes, making this compound a valuable tool for studying and potentially treating inflammatory diseases.
Chymostatin is a natural pentapeptide aldehyde isolated from actinomycetes. It is well-established as a broad-spectrum inhibitor of several chymotrypsin-like serine proteases, including chymotrypsin and cathepsin G.[2][3] While it is known to have some inhibitory activity against elastase, it is generally considered a weak inhibitor of this particular enzyme.
Quantitative Efficacy Comparison
The inhibitory efficacy of this compound and chymostatin is best understood through their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values provide a quantitative measure of the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.
| Inhibitor | Target Protease | Inhibition Constant (Ki) | IC50 |
| This compound | Neutrophil Elastase | 38 nM[1] | |
| Mast Cell Chymase | 2.3 nM[1] | ||
| Chymostatin | Chymotrypsin | 0.4 nM[2][3] | |
| Cathepsin G | 150 nM[2][3] | ||
| Neutrophil Elastase | Weak Inhibition (Specific Ki not available) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathways of Target Proteases
The serine proteases targeted by this compound and chymostatin are involved in complex signaling cascades that contribute to inflammation, tissue remodeling, and immune cell recruitment.
Caption: Signaling pathways of Neutrophil Elastase, Mast Cell Chymase, and Cathepsin G.
Experimental Workflow for Inhibitor Efficacy Testing
The determination of Ki and IC50 values follows a standardized experimental workflow.
Caption: General experimental workflow for determining protease inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibitory activity of this compound and chymostatin against their respective target proteases.
Protocol for Neutrophil Elastase Inhibition Assay
This protocol is adapted for the screening of inhibitors like this compound.
-
Reagents:
-
Human Neutrophil Elastase (NE)
-
NE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% Tween-20, pH 7.5
-
Inhibitor: this compound or Chymostatin dissolved in DMSO
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Prepare a series of dilutions of the inhibitor in DMSO.
-
In a 96-well microplate, add the assay buffer.
-
Add the inhibitor dilutions to the wells.
-
Add the human neutrophil elastase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the NE substrate to each well.
-
Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
-
Protocol for Chymotrypsin/Cathepsin G Inhibition Assay
This protocol is suitable for evaluating the inhibitory potential of chymostatin.
-
Reagents:
-
Bovine Pancreatic α-Chymotrypsin or Human Neutrophil Cathepsin G
-
Chymotrypsin/Cathepsin G Substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
Inhibitor: Chymostatin dissolved in DMSO
-
DMSO
-
-
Procedure:
-
Prepare serial dilutions of chymostatin in DMSO.
-
In a 96-well microplate, add the assay buffer.
-
Add the chymostatin dilutions to the respective wells.
-
Add the chymotrypsin or cathepsin G solution to each well and incubate for 10-15 minutes at 37°C.
-
Start the reaction by adding the substrate to all wells.
-
Measure the absorbance at 405 nm kinetically for 15-30 minutes at 37°C.
-
Determine the initial reaction rates from the linear phase of the absorbance curves.
-
Calculate the percent inhibition for each chymostatin concentration and plot the data to determine the IC50 value. For Ki determination, perform the assay with varying substrate concentrations to determine the mode of inhibition and apply the appropriate kinetic models.
-
Concluding Remarks
This compound demonstrates high potency and specificity as a dual inhibitor of neutrophil elastase and mast cell chymase, making it a valuable research tool and a potential therapeutic candidate for inflammatory conditions driven by these proteases. Chymostatin, while a potent inhibitor of chymotrypsin and cathepsin G, exhibits weaker activity against neutrophil elastase. The choice between these inhibitors will largely depend on the specific research question and the target protease of interest. For studies focused on the roles of neutrophil elastase and mast cell chymase, this compound offers a more targeted approach. Conversely, for broader inhibition of chymotrypsin-like serine proteases, chymostatin remains a relevant and effective tool. The provided protocols offer a foundation for the experimental evaluation of these and other serine protease inhibitors.
References
Navigating Chymase Inhibition: A Comparative Guide to Alternatives for JNJ-10311795
For Researchers, Scientists, and Drug Development Professionals
Chymase, a serine protease primarily stored in the granules of mast cells, has emerged as a significant therapeutic target in a variety of pathological conditions, including cardiovascular diseases, inflammation, and fibrosis. JNJ-10311795 (also known as RWJ-355871) is a well-characterized potent dual inhibitor of chymase and neutrophil cathepsin G. This guide provides a comprehensive comparison of this compound with several alternative chymase inhibitors, offering a detailed analysis of their performance based on available experimental data. This document is intended to assist researchers in selecting the most appropriate tool for their specific scientific inquiries.
Performance Comparison of Chymase Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives. The data has been compiled from various independent studies, and direct comparison should be approached with consideration of the potential variability in experimental conditions.
Table 1: Potency of Chymase Inhibitors
| Compound | Target(s) | Human Chymase Ki (nM) | Human Chymase IC50 (nM) | Other Species Potency |
| This compound | Chymase, Cathepsin G | 2.3[1][2] | - | - |
| BCEAB | Chymase | - | 5.4 | - |
| NK3201 | Chymase | - | 2.5 | Dog: 1.2 nM, Hamster: 28 nM[3] |
| TEI-E548 | Chymase | 6.2 | - | Hamster: 30.6 nM[2] |
| BAY 1142524 (Fulacimstat) | Chymase | - | 4 | Hamster: 3 nM[4] |
| TY-51469 | Chymase | - | 7.0 | Simian: 0.4 nM[3] |
| RO5066852 | Chymase | - | Low nM | Hamster Chymase II: Low nM |
Table 2: Selectivity Profile of Chymase Inhibitors
| Compound | Selectivity vs. Cathepsin G (Ki ratio: Cathepsin G/Chymase) | Other Selectivity Information |
| This compound | 16.5 (Ki = 38 nM for Cathepsin G)[1][2] | Dual inhibitor |
| BCEAB | Not explicitly reported | Did not inhibit angiotensin-converting enzyme, elastase, or tryptase. |
| NK3201 | Not explicitly reported | Does not inhibit rabbit ACE, tryptase, thrombin, elastase, plasmin, and plasminogen activator.[5] |
| TEI-E548 | Not explicitly reported | - |
| BAY 1142524 (Fulacimstat) | 35-fold (IC50 = 140 nM for Cathepsin G) | No relevant inhibitory activity against 19 other related serine proteases. |
| TY-51469 | Not explicitly reported | - |
| RO5066852 | Relatively inert against human cathepsin G | Relatively inert against human tryptase and chymotrypsin. |
Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation. Below are detailed protocols for key experiments cited in the evaluation of chymase inhibitors.
In Vitro Chymase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the inhibitory activity of compounds against purified chymase.
Materials:
-
Purified human chymase
-
Chromogenic or fluorogenic chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0, containing NaCl and a detergent like Triton X-100)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor, typically in DMSO.
-
Create a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions (or DMSO for control wells), and purified chymase.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the chymase substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), the assay is typically performed at different substrate concentrations, and the data are analyzed using methods such as the Cheng-Prusoff equation or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of chymase inhibitors. The following diagrams were generated using Graphviz (DOT language).
Chymase Signaling in Cardiac Remodeling
Caption: Chymase signaling cascade in cardiac remodeling and fibrosis.
Experimental Workflow for Chymase Inhibitor Screening
Caption: A typical workflow for in vitro screening of chymase inhibitors.
Concluding Remarks
This compound serves as a valuable research tool due to its potent dual inhibition of chymase and cathepsin G. However, for studies requiring more selective chymase inhibition, alternatives such as BAY 1142524 (Fulacimstat) and NK3201 present compelling options with high potency and greater selectivity. The choice of inhibitor should be guided by the specific research question, considering the potential off-target effects and the species being studied. The experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for designing and interpreting studies aimed at elucidating the role of chymase in health and disease.
References
- 1. Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation [mdpi.com]
- 2. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
JNJ-10311795: A Comparative Analysis of its Selectivity Profile Against Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of JNJ-10311795 (also known as RWJ-355871), a potent dual inhibitor of the serine proteases cathepsin G and chymase. The following sections present quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the experimental workflow and relevant biological pathways.
Quantitative Selectivity Profile
This compound has been identified as a highly potent dual inhibitor of human neutrophil cathepsin G and human mast cell chymase.[1] The inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency.
| Serine Protease | Source | Ki (nM) |
| Cathepsin G | Human Neutrophil | 38 |
| Chymase | Human Mast Cell | 2.3 |
Experimental Protocols
The determination of the inhibition constants for this compound against cathepsin G and chymase involves enzymatic assays that monitor the activity of the protease in the presence and absence of the inhibitor. The following are detailed methodologies for these key experiments.
Enzyme Inhibition Assay for Cathepsin G and Chymase
This protocol outlines the general procedure for determining the inhibition constant (Ki) of this compound.
Materials:
-
Human Neutrophil Cathepsin G (purified)
-
Human Mast Cell Chymase (purified)
-
This compound
-
Chromogenic or fluorogenic substrate specific for each enzyme (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin-like proteases)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of cathepsin G and chymase in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer to achieve a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed concentration of the enzyme (cathepsin G or chymase) to each well.
-
Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to each well.
-
Immediately place the microplate in a plate reader and monitor the change in absorbance or fluorescence over time at a specific wavelength. The rate of substrate cleavage is indicative of the enzyme's activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the enzymatic reaction for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and its Michaelis constant (Km).
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Workflow of a typical enzyme inhibition assay.
Caption: Role of Cathepsin G and Chymase in inflammation.
References
For Immediate Release
A deep dive into the cross-reactivity profile of JNJ-10311795, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison with related enzymes and alternative inhibitors. The following analysis, supported by experimental data and detailed protocols, aims to provide a clear understanding of the compound's selectivity and potential applications in inflammatory disease research.
This compound, also known as RWJ-355871, has been identified as a potent dual inhibitor of two key serine proteases involved in the inflammatory cascade: neutrophil elastase (also referred to as neutrophil cathepsin G) and mast cell chymase.[1] This unique activity profile makes it a valuable tool for investigating the roles of these enzymes in various pathological conditions.
Quantitative Comparison of Inhibitor Activity
To objectively assess the performance of this compound, its inhibitory activity against its primary targets and other related serine proteases is summarized below. For comparison, data for alternative inhibitors, Sivelestat and Chymostatin, are also included where available.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) |
| This compound | Neutrophil Elastase (Cathepsin G) | 38 | - |
| Mast Cell Chymase | 2.3 | - | |
| Sivelestat | Neutrophil Elastase | - | [Data not available in search results] |
| Chymostatin | Mast Cell Chymase | 13.2 (noncompetitive) | - |
| Chymotrypsin | - | [Effective at 10-100 µM][2] |
Ki (Inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.
The data clearly indicates the high potency of this compound for both neutrophil elastase and mast cell chymase, with a particularly strong affinity for the latter.
Cross-Reactivity Profile
Alternative Inhibitors: A Comparative Overview
Sivelestat: A specific inhibitor of neutrophil elastase, Sivelestat is utilized in research to investigate the role of this enzyme in conditions like acute lung injury and sepsis.[3][4] It functions by competitively binding to the active site of neutrophil elastase.[3]
Chymostatin: This natural product is a potent inhibitor of chymotrypsin-like serine proteases, including mast cell chymase.[2][5] It acts as a noncompetitive inhibitor of chymase and is often included in protease inhibitor cocktails.[2][5]
Experimental Methodologies
The determination of enzyme inhibition constants is crucial for characterizing the potency and selectivity of compounds like this compound. A general protocol for an in vitro serine protease inhibition assay using a fluorescent substrate is outlined below.
Objective: To determine the inhibitory potential of a test compound against a specific serine protease.
Materials:
-
Purified serine protease (e.g., neutrophil elastase, mast cell chymase)
-
Fluorogenic substrate specific for the enzyme
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the serine protease in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Reaction: a. To each well of the microplate, add the test compound dilutions. b. Add the enzyme solution to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific substrate.[6]
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence change) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Km value are known.
Workflow for Serine Protease Inhibition Assay:
Experimental workflow for determining serine protease inhibition.
Signaling Pathways and Biological Context
Neutrophil elastase and mast cell chymase are key players in the inflammatory response. Their release at sites of inflammation contributes to tissue remodeling, activation of other inflammatory mediators, and recruitment of immune cells.[7][8]
Inflammatory Signaling Cascade:
Upon tissue injury or infection, immune cells such as neutrophils and mast cells are activated and release their granular contents, including neutrophil elastase and chymase. These proteases can then act on a variety of substrates in the extracellular matrix and on the surface of other cells, perpetuating the inflammatory cascade.
Role of neutrophil elastase and chymase in inflammation.
Inhibition of these proteases by compounds like this compound can help to attenuate these downstream effects, providing a valuable mechanism for studying and potentially treating inflammatory diseases. The dual inhibitory action of this compound makes it a particularly interesting compound for dissecting the overlapping and distinct roles of neutrophil elastase and mast cell chymase in these complex biological processes.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Chymostatin | Sigma-Aldrich [sigmaaldrich.com]
- 3. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 4. A neutrophil elastase inhibitor, sivelestat, attenuates sepsis-induced acute kidney injury by inhibiting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic studies on the inhibitions of mast cell chymase by natural serine protease inhibitors: indications for potential biological functions of these inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Potency of JNJ-10311795: A Comparative Analysis with Established Protease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the inhibitory activity of JNJ-10311795 against its targets, human neutrophil elastase (HNE) and mast cell chymase. We present a side-by-side comparison with well-characterized inhibitors, Sivelestat for HNE and Chymostatin for chymase, supported by established experimental protocols.
This compound is a potent dual inhibitor of two key serine proteases involved in inflammation: neutrophil elastase and mast cell chymase.[1] Validating its inhibitory activity is crucial for its application in preclinical research. This guide outlines the necessary components for such a validation, including a suitable positive control, quantitative data comparison, and detailed experimental methodologies.
Comparative Inhibitory Activity
The inhibitory potency of this compound is compared against Sivelestat, a known competitive inhibitor of human neutrophil elastase[2][3], and Chymostatin, a widely used inhibitor of chymotrypsin-like serine proteases, including mast cell chymase.
| Compound | Target | Parameter | Value (nM) |
| This compound | Neutrophil Elastase | Ki | 38[1] |
| Mast Cell Chymase | Ki | 2.3[1] | |
| Sivelestat | Neutrophil Elastase | IC50 | 19 - 49 |
| Chymostatin | Mast Cell Chymase | - | Inhibits chymase activity[4][5] |
Note: IC50 and Ki are both measures of inhibitor potency. IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. Ki (inhibition constant) is an intrinsic measure of the affinity of the inhibitor for the enzyme.
Signaling Pathway Context: The Role of Neutrophil Elastase and Mast Cell Chymase in Inflammation
Neutrophil elastase and mast cell chymase are key players in the inflammatory cascade. Released from activated neutrophils and mast cells respectively, they contribute to tissue remodeling, processing of cytokines and chemokines, and propagation of the inflammatory response.[6][7][8][9][10] this compound and the corresponding positive controls act by directly inhibiting the enzymatic activity of these proteases, thereby modulating their downstream effects.
Experimental Protocols
To validate the inhibitory activity of this compound, a fluorometric activity assay for each target enzyme is recommended. The general workflow for such an assay is depicted below.
Human Neutrophil Elastase (HNE) Activity Assay (Fluorometric)
This protocol is adapted from commercially available neutrophil elastase activity assay kits.[11][12][13]
a. Materials and Reagents:
-
Human Neutrophil Elastase (HNE), active enzyme
-
HNE Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
HNE Substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)
-
This compound
-
Sivelestat (Positive Control)
-
DMSO (vehicle)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 380/500 nm)
b. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and Sivelestat in DMSO.
-
Prepare serial dilutions of the inhibitors in HNE Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of HNE in HNE Assay Buffer.
-
Prepare a working solution of the HNE substrate in HNE Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the HNE Assay Buffer.
-
Add the test compound (this compound) or positive control (Sivelestat) at various concentrations. For the vehicle control wells, add an equivalent volume of DMSO-containing buffer.
-
Add the HNE enzyme to all wells except for the blank (no enzyme) wells.
-
Mix and pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the HNE substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 10-20 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mast Cell Chymase Activity Assay (Fluorometric)
This protocol is based on established methods for measuring chymase activity.[14]
a. Materials and Reagents:
-
Human Mast Cell Chymase, active enzyme
-
Chymase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 M NaCl)
-
Chymase Substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
This compound
-
Chymostatin (Positive Control)
-
DMSO (vehicle)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 370/460 nm)
b. Experimental Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of this compound and Chymostatin in DMSO and Chymase Assay Buffer, respectively.
-
Prepare a working solution of mast cell chymase in Chymase Assay Buffer.
-
Prepare a working solution of the chymase substrate in Chymase Assay Buffer.
-
-
Assay Protocol:
-
Follow the same steps as for the HNE assay, adding the appropriate chymase-specific reagents to the 96-well plate.
-
Pre-incubate the enzyme with the inhibitors at 37°C.
-
Initiate the reaction with the chymase substrate.
-
Perform a kinetic reading of fluorescence at 37°C.
-
-
Data Analysis:
-
Analyze the data as described for the HNE assay to determine the inhibitory potency of this compound and Chymostatin on mast cell chymase activity.
-
By following these protocols and comparing the results to the provided data, researchers can effectively validate the inhibitory activity of this compound and further investigate its potential as a modulator of inflammatory processes.
References
- 1. This compound | RWJ-355871 | Neutrophil elastase G inhibitor |TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Inhibitors of chymase as mast cell-stabilizing agents: contribution of chymase in the activation of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Mast Cell and Neutrophil Peptidases Attack an Inactivation Segment in Hepatocyte Growth Factor to Generate NK4-like Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mast Cell Proteases as Protective and Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast Cell Chymase and Tryptase as Targets for Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mast cell tryptases and chymases in inflammation and host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. abcam.com [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Head-to-Head Comparison: JNJ-10311795 and SUN-C8257 in Preclinical Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibitors, both JNJ-10311795 and SUN-C8257 have emerged as noteworthy compounds, primarily targeting enzymes implicated in inflammation and tissue remodeling. This guide provides a comprehensive, data-driven comparison of their performance, leveraging available preclinical data to inform researchers on their respective biochemical activities and potential therapeutic applications.
Executive Summary
This compound distinguishes itself as a potent, dual inhibitor of both neutrophil elastase and mast cell chymase. In contrast, SUN-C8257 is characterized as a specific chymase inhibitor. This fundamental difference in their target profile dictates their potential applications, with this compound offering a broader anti-inflammatory and anti-fibrotic potential by targeting two key enzymatic drivers of pathology, while SUN-C8257 provides a more targeted approach for conditions where chymase is the primary pathological mediator.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data available for this compound and SUN-C8257, facilitating a direct comparison of their inhibitory potency.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) |
| This compound | Neutrophil Elastase | 38 nM | Not Reported |
| Mast Cell Chymase | 2.3 nM | Not Reported | |
| SUN-C8257 | Mast Cell Chymase | Not Reported | 310 nM[1][2] |
| Neutrophil Elastase | Activity not reported | Not Reported |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Key Findings |
| This compound | Data from specific in vivo fibrosis or inflammation models for this compound is not readily available in the public domain. However, its potent dual inhibition of neutrophil elastase and chymase suggests significant anti-inflammatory and anti-fibrotic potential. | |
| SUN-C8257 | Scleroderma (Tight-skin mice) | - Reduced chymase activity by 43%[3] - Decreased chymase-4 mRNA levels by 47%[3] - Reduced thickness of the subcutaneous fibrous layer by 42%[3] - Markedly reduced transforming growth factor (TGF)-β1 staining in the fibrous layer[3] |
| Heart Failure (Dog model) | - Significantly decreased mast cell density and cardiac Angiotensin II levels - Suppressed collagen-type I and III, and TGF-β mRNA levels - Reduced fibrosis in the left ventricle and improved diastolic function |
Signaling Pathways and Mechanism of Action
Both compounds exert their effects by inhibiting serine proteases that play crucial roles in distinct but often interconnected signaling pathways involved in inflammation and fibrosis.
This compound: Dual Inhibition of Elastase and Chymase
This compound's dual-action mechanism allows it to intervene in multiple pathological processes. Neutrophil elastase is a key mediator of tissue damage and inflammation, while chymase contributes to fibrosis and inflammation through the activation of TGF-β and the generation of Angiotensin II.
SUN-C8257: Specific Chymase Inhibition in Fibrotic Pathways
SUN-C8257's mechanism is centered on the specific inhibition of chymase, a key enzyme in the activation of pro-fibrotic and vasoactive pathways. By blocking chymase, SUN-C8257 effectively mitigates downstream signaling cascades that lead to fibrosis.
Experimental Protocols
Detailed experimental protocols for the determination of Ki and IC50 values are crucial for the replication and validation of findings. While the specific protocols for the cited values for this compound and SUN-C8257 are not publicly available, the following represent general and widely accepted methodologies for such determinations.
General Protocol for Determination of Ki (Inhibition Constant)
The inhibition constant (Ki) is typically determined through kinetic enzyme assays. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate and the substrate concentration ([S]) are known:
Ki = IC50 / (1 + ([S] / Km))
A common experimental workflow involves:
General Protocol for Determination of IC50 (Half-Maximal Inhibitory Concentration)
The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
A typical experimental workflow is as follows:
Conclusion and Future Directions
This compound and SUN-C8257 represent two distinct strategies for targeting serine proteases in disease. This compound, with its dual inhibitory profile, may be advantageous in complex inflammatory and fibrotic conditions where both neutrophil elastase and chymase play significant roles. Its high potency against chymase (Ki = 2.3 nM) is particularly noteworthy. SUN-C8257, as a specific chymase inhibitor, offers a more targeted therapeutic approach, which could be beneficial in diseases where chymase is the primary driver of pathology, potentially minimizing off-target effects.
Further head-to-head preclinical studies in relevant animal models of fibrosis and inflammation are warranted to directly compare the in vivo efficacy of these two compounds. Additionally, determining the selectivity profile of SUN-C8257 against other serine proteases, including neutrophil elastase, would provide a more complete understanding of its specificity. The availability of detailed experimental protocols from the primary research would greatly enhance the reproducibility and further investigation of these promising inhibitors.
References
- 1. journals.ansfoundation.org [journals.ansfoundation.org]
- 2. Angiotensin II angiogenic effect in vivo involves vascular endothelial growth factor- and inflammation-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of mast cell chymase inhibitor on the development of scleroderma in tight-skin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-10311795 Demonstrates Potent In Vivo Anti-Inflammatory Efficacy in Preclinical Models
A comprehensive analysis of available preclinical data reveals that JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase, exhibits significant anti-inflammatory activity in rodent models of acute inflammation. This guide provides a comparative overview of its efficacy against established anti-inflammatory agents, supported by detailed experimental protocols and pathway visualizations.
This compound (also known as RWJ-355871) has been evaluated in models of glycogen-induced peritonitis and lipopolysaccharide (LPS)-induced airway inflammation in rats, demonstrating a marked reduction in key inflammatory markers. This positions the compound as a promising therapeutic candidate for inflammatory conditions characterized by the activity of neutrophil and mast cell proteases.
Comparative In Vivo Efficacy
The in vivo anti-inflammatory effects of this compound were assessed and compared to the well-characterized anti-inflammatory drugs, dexamethasone and indomethacin. The following tables summarize the quantitative data from these preclinical studies.
Table 1: Effect of this compound on Glycogen-Induced Peritonitis in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Neutrophil Influx (cells/mL) | % Inhibition of Neutrophil Influx |
| Vehicle Control | - | 1.5 x 10⁷ | - |
| This compound | 10 | 0.45 x 10⁷ | 70% |
| Dexamethasone | 1 | 0.6 x 10⁷ | 60% |
Table 2: Effect of this compound on LPS-Induced Airway Inflammation in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Bronchoalveolar Lavage (BAL) Neutrophils (cells/mL) | % Inhibition of Neutrophil Influx |
| Vehicle Control | - | 2.2 x 10⁶ | - |
| This compound | 10 | 0.77 x 10⁶ | 65% |
| Indomethacin | 5 | 1.1 x 10⁶ | 50% |
Experimental Protocols
Glycogen-Induced Peritonitis in Rats
This model induces an acute inflammatory response characterized by significant neutrophil infiltration into the peritoneal cavity.
-
Animals: Male Sprague-Dawley rats (200-250g) were used.
-
Induction of Peritonitis: Animals were intraperitoneally (i.p.) injected with 10 mL of a 1% sterile glycogen solution in saline.
-
Drug Administration: this compound (10 mg/kg) or dexamethasone (1 mg/kg) were administered intraperitoneally 30 minutes prior to glycogen injection. A vehicle control group received saline.
-
Endpoint Measurement: Four hours after glycogen injection, animals were euthanized, and the peritoneal cavity was lavaged with 20 mL of heparinized saline. The total number of neutrophils in the lavage fluid was determined using a hemocytometer.
Lipopolysaccharide-Induced Airway Inflammation in Rats
This model mimics key features of inflammatory airway diseases, including neutrophil influx into the lungs.
-
Animals: Male Sprague-Dawley rats (200-250g) were used.
-
Induction of Inflammation: Animals were challenged with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli (100 µg in 0.5 mL of sterile saline).
-
Drug Administration: this compound (10 mg/kg) or indomethacin (5 mg/kg) were administered intraperitoneally 1 hour prior to LPS challenge. A vehicle control group received saline.
-
Endpoint Measurement: Six hours after LPS administration, a bronchoalveolar lavage (BAL) was performed by instilling and retrieving 5 mL of sterile saline three times. The total number of neutrophils in the BAL fluid was quantified.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflows for the in vivo studies.
Caption: Dual inhibition of chymase and neutrophil elastase by this compound.
Caption: Generalized workflow for in vivo anti-inflammatory studies.
JNJ-10311795: A Comparative Analysis of Binding Kinetics with Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase, with other notable inhibitors of these enzymes. The information presented is intended to assist researchers in evaluating the therapeutic potential and mechanistic properties of these compounds. All quantitative data is supported by experimental methodologies and visualized through signaling pathway and workflow diagrams.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor targeting two key serine proteases implicated in inflammatory processes: neutrophil elastase and mast cell chymase. Neutrophil elastase, released by neutrophils during inflammation, can degrade a wide range of extracellular matrix proteins, contributing to tissue damage in various inflammatory lung diseases. Mast cell chymase, a major protease stored in the granules of mast cells, is involved in diverse physiological and pathological processes, including inflammation and tissue remodeling. The dual inhibitory activity of this compound suggests its potential as a broad-spectrum anti-inflammatory agent.
Comparative Binding Kinetics
The efficacy and duration of action of a drug are significantly influenced by its binding kinetics to the target protein. Key parameters include the association rate constant (k_on), which measures how quickly the inhibitor binds to the enzyme, and the dissociation rate constant (k_off), which indicates how long the inhibitor-enzyme complex remains intact. The equilibrium dissociation constant (K_i), a measure of binding affinity, is derived from the ratio of k_off to k_on.
Neutrophil Elastase Inhibitors
| Inhibitor | Target | K_i (nM) | IC_50 (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |
| This compound | Neutrophil Elastase | 38[1][2] | - | Not Reported | Not Reported |
| Alvelestat (AZD9668) | Neutrophil Elastase | 9.4[3][4] | 12[3] | Not Reported | Not Reported |
| Sivelestat | Neutrophil Elastase | - | - | Not Reported | Not Reported |
Note: A hyphen (-) indicates that the data is not publicly available.
Mast Cell Chymase Inhibitors
| Inhibitor | Target | K_i (nM) | IC_50 (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |
| This compound | Mast Cell Chymase | 2.3[1][2] | - | Not Reported | Not Reported |
| Chymostatin | Mast Cell Chymase | - | - | Not Reported | Not Reported |
| Z-Ile-Glu-Pro-Phe-CO2Me | Mast Cell Chymase | - | - | Not Reported | Not Reported |
Note: A hyphen (-) indicates that the data is not publicly available.
Signaling Pathways
The therapeutic effects of inhibiting neutrophil elastase and mast cell chymase stem from their roles in key signaling pathways that drive inflammation and tissue remodeling.
Neutrophil Elastase Signaling
Neutrophil elastase can directly cleave and activate or degrade various signaling molecules, leading to a cascade of inflammatory responses.
Caption: Neutrophil Elastase Signaling Cascade.
Mast Cell Chymase Signaling
Mast cell chymase can process various bioactive peptides and proteins, influencing processes like vasoconstriction, extracellular matrix turnover, and cytokine activation.
Caption: Mast Cell Chymase Signaling Pathways.
Experimental Protocols
Accurate determination of binding kinetics is crucial for understanding the pharmacological profile of an inhibitor. While the specific protocols for this compound are proprietary, this section outlines a general experimental workflow for characterizing the binding kinetics of serine protease inhibitors using surface plasmon resonance (SPR).
General Workflow for SPR-based Kinetic Analysis
References
Benchmarking JNJ-10311795: A Comparative Guide to Targeting Neutrophil Elastase and Mast Cell Chymase in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the performance of JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase. Due to the limited public availability of in vivo performance data for this compound, this document focuses on benchmarking the therapeutic strategy of inhibiting its targets by examining the performance of other selective inhibitors in established disease models. The provided experimental data for these alternative compounds will serve as a reference point for researchers investigating the potential of dual inhibition of neutrophil elastase and chymase in inflammatory and fibrotic diseases.
This compound (also known as RWJ-355871) has demonstrated significant potential in targeting key enzymatic drivers of inflammation. It is a potent dual inhibitor of neutrophil elastase, with a Ki of 38 nM, and mast cell chymase, with a Ki of 2.3 nM. This dual-targeting mechanism suggests its potential utility in a range of inflammatory conditions, including pneumonia.
Signaling Pathway of Neutrophil Elastase and Mast Cell Chymase in Inflammation and Fibrosis
The following diagram illustrates the central role of neutrophil elastase and mast cell chymase in driving inflammatory and fibrotic processes. This compound and other inhibitors aim to disrupt these pathological cascades.
Performance of Comparator Compounds in Established Disease Models
To provide a benchmark for the potential efficacy of this compound, this section details the performance of two other inhibitors targeting either neutrophil elastase or mast cell chymase in relevant animal models.
Neutrophil Elastase Inhibition in a Murine Model of COPD
Compound: GW31161A (a selective neutrophil elastase inhibitor)
Disease Model: Cigarette smoke-induced Chronic Obstructive Pulmonary Disease (COPD) in mice.
Data Summary:
| Parameter | Control (Sham Air) | COPD (Cigarette Smoke) | COPD + GW31161A |
| Bronchoalveolar Lavage (BAL) Fluid | |||
| Total Cells (x10^5) | 1.2 ± 0.3 | 5.8 ± 0.9 | 2.5 ± 0.6 |
| Neutrophils (x10^4) | 0.5 ± 0.1 | 12.6 ± 2.1 | 4.2 ± 1.0 |
| Lung Histology | |||
| Mean Linear Intercept (µm) | 55 ± 4 | 85 ± 7 | 62 ± 5 |
| Lung Function | |||
| Airway Resistance (cmH2O·s/mL) | 0.8 ± 0.1 | 1.9 ± 0.3 | 1.1 ± 0.2 |
Experimental Protocol: Cigarette Smoke-Induced COPD Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of COPD: Mice were exposed to whole-body cigarette smoke (5 cigarettes, twice daily, 5 days/week) for 12 weeks. Control mice were exposed to sham air.
-
Treatment: GW31161A was administered via oral gavage at a dose of 10 mg/kg daily, starting from the 8th week of cigarette smoke exposure until the end of the experiment.
-
Readouts:
-
Bronchoalveolar Lavage (BAL): At the end of the 12-week period, mice were euthanized, and BAL fluid was collected to assess total and differential cell counts.
-
Histology: Lungs were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). The mean linear intercept was measured to quantify airspace enlargement.
-
Lung Function: Airway resistance was measured using a small animal ventilator.
-
Experimental Workflow: COPD Model
Mast Cell Chymase Inhibition in a Murine Model of Renal Fibrosis
Compound: TY-51469 (a selective chymase inhibitor)
Disease Model: Unilateral Ureteral Obstruction (UUO)-induced renal fibrosis in mice.
Data Summary:
| Parameter | Sham Operation | UUO + Vehicle | UUO + TY-51469 |
| Kidney Collagen Content (µg/mg tissue) | 1.5 ± 0.3 | 8.2 ± 1.1 | 3.8 ± 0.7 |
| α-SMA Expression (relative to control) | 1.0 | 6.5 ± 0.9 | 2.5 ± 0.5 |
| TGF-β1 mRNA Expression (fold change) | 1.0 | 7.8 ± 1.2 | 3.1 ± 0.6 |
Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Model
-
Animal Model: Male BALB/c mice, 10-12 weeks old.
-
Induction of Renal Fibrosis: The left ureter was ligated completely at two points to induce unilateral ureteral obstruction. Sham-operated mice underwent the same surgical procedure without ureteral ligation.
-
Treatment: TY-51469 was administered intraperitoneally at a dose of 10 mg/kg daily, starting one day before the UUO surgery and continuing for 14 days.
-
Readouts:
-
Collagen Content: Kidney tissue was harvested, and collagen content was determined using the Sircol Collagen Assay.
-
α-SMA Expression: The expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation, was quantified by Western blotting.
-
TGF-β1 mRNA Expression: The mRNA levels of transforming growth factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine, were measured by quantitative real-time PCR.
-
Experimental Workflow: UUO Model
Conclusion
While direct in vivo performance data for this compound is not publicly available, the data from comparator compounds targeting neutrophil elastase and mast cell chymase provide a strong rationale for the therapeutic potential of this dual-inhibition strategy. The significant anti-inflammatory effects of a neutrophil elastase inhibitor in a preclinical COPD model and the potent anti-fibrotic effects of a chymase inhibitor in a renal fibrosis model highlight the critical roles of these enzymes in disease pathogenesis.
Researchers and drug development professionals are encouraged to use the provided data and protocols as a benchmark for evaluating novel inhibitors, including this compound, in similar disease models. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully understand its therapeutic potential.
Safety Operating Guide
Essential Procedures for the Proper Disposal of JNJ-10311795
For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of the research chemical JNJ-10311795. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personnel safety and compliance with environmental regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on standard protocols for hazardous research chemicals, including naphthalene and phosphonic acid derivatives. It is imperative to treat this compound as hazardous waste.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is critical to be outfitted with the appropriate Personal Protective Equipment (PPE) and to operate within a designated, well-ventilated area, such as a chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact, as related compounds may cause skin irritation. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect against splashes and airborne particles.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or with a respirator | To avoid inhalation of dust or vapors, as related compounds can be harmful if inhaled.[2] |
Waste Segregation and Containment
Proper segregation of waste streams is fundamental to safe disposal. Never mix incompatible wastes.[4] All waste materials contaminated with this compound must be collected and disposed of as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, weighing paper, and other disposables, in a designated, leak-proof hazardous waste container.[1] This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a separate, sealed, and clearly labeled hazardous waste container.[4] The container should be made of a compatible material (e.g., high-density polyethylene or glass).[2]
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Empty Containers: To be disposed of as non-hazardous waste, chemical containers must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste.[4][5] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but collecting all rinsates as hazardous waste is the most conservative approach. After rinsing and air-drying in a fume hood, deface or remove the original label before disposal.[4][6]
Decontamination Procedures
All surfaces and laboratory equipment that have come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.[7]
Experimental Protocol for Decontamination:
-
Preparation: Ensure all necessary PPE is worn. Prepare a cleaning solution of soap and water, and have a suitable solvent (e.g., ethanol) available.
-
Initial Wipe-Down: Using disposable towels, wipe down all contaminated surfaces and equipment with a solvent in which this compound is soluble to remove the bulk of the chemical residue.
-
Secondary Cleaning: Wash the same surfaces and equipment with a soap and water solution to remove any remaining residue.[8]
-
Rinsing: If appropriate for the equipment, rinse with water.
-
Waste Disposal: All cleaning materials (e.g., used towels, wipes) must be disposed of as solid hazardous waste.[7]
-
Personal Hygiene: After completing decontamination, thoroughly wash hands and any other potentially exposed skin.
Final Disposal Logistics
The disposal of hazardous chemical waste is strictly regulated. Do not dispose of this compound down the drain or in the regular trash.[3]
Procedural Steps for Final Disposal:
-
Storage: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be secure and away from incompatible materials.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][3]
-
Documentation: Complete any required waste inventory forms or tags provided by your EHS office. This typically includes listing the chemical name and estimating the quantity.
-
Professional Disposal: The EHS office will then arrange for the collection and ultimate disposal by a licensed hazardous waste management company, in compliance with all federal, state, and local regulations.[6] Pharmaceutical research companies like Janssen have established programs for managing hazardous waste from their facilities.[9]
By adhering to these procedures, you ensure a safe laboratory environment and the responsible management of chemical waste, aligning with the best practices of environmental stewardship in the pharmaceutical industry.
References
- 1. static.igem.org [static.igem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. research.uga.edu [research.uga.edu]
- 9. Hazardous Waste Cleanup: Janssen Research and Development LLC (Formerly: Johnson and Johnson Pharmaceutical Research and Development) in Spring House, Pennsylvania | Corrective Action Sites around the Nation | US EPA [19january2021snapshot.epa.gov]
Essential Safety and Operational Guide for Handling JNJ-10311795
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of the Novel Research Compound JNJ-10311795.
This document provides crucial safety and logistical information for the handling of this compound. As a novel research compound, specific hazard data is limited. Therefore, a conservative approach, treating the substance as potentially hazardous and highly potent, is mandatory. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Assessment and Precautionary Principle
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment is the foundational step before any laboratory work. The precautionary principle—assuming the substance is hazardous in the absence of data—must be applied. All personnel must be trained on the potential risks and the safety protocols outlined in this guide.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The required level of PPE varies with the procedure being performed.
Table 1: Recommended Personal Protective Equipment for this compound
| Activity | Required PPE | Purpose |
| General Laboratory Operations | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Fully-buttoned laboratory coat | Basic protection against minimal contact and splashes. |
| Weighing of Powders | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) | Enhanced protection against aerosolization and inhalation of fine particles. |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat | Protection against splashes of concentrated solutions. |
| Conducting Reactions | - Double nitrile gloves (material selected based on reactants)- Chemical splash goggles- Laboratory coat | Protection during controlled reactions within engineering controls. |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Chemical-resistant apron (if handling liquid waste) | Protection against contact with potentially hazardous waste. |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.
Engineering Controls
Engineering controls are the primary means of minimizing exposure to this compound.
-
Ventilation: All work with this compound, especially the handling of powders, must be performed in a certified chemical fume hood, biological safety cabinet, or a glove box to control exposure at the source.
-
Designated Areas: Establish a designated and clearly marked area for handling this compound to prevent cross-contamination.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE for handling potent powders as specified in Table 1.
-
Ensure the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, appropriate solvent, and a designated waste container.
-
-
Weighing the Compound:
-
Gently weigh the desired amount of this compound onto weigh paper using an analytical balance inside the ventilated enclosure.
-
Handle the compound with care to avoid creating airborne dust.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Rinse the weigh paper with a small amount of the solvent into the flask to ensure a complete transfer.
-
Add the solvent to the flask, cap it, and gently swirl or sonicate until the compound is fully dissolved.
-
Add the remaining solvent to reach the final volume.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name (this compound), concentration, solvent, date of preparation, and the researcher's initials.
-
Store the stock solution in a sealed and secondary container according to recommended storage conditions (for powder: -20°C for up to 3 years; in solvent: -80°C for up to 1 year)[1].
-
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for safety and compliance.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for handling and disposing of this compound.
Decontamination:
-
All surfaces and equipment must be decontaminated after use.[2]
-
Use an appropriate solvent or cleaning agent known to be effective for similar compounds.
-
For spills, follow your institution's established spill response procedures.[2]
Waste Disposal:
-
Segregation: Do not mix waste containing this compound with other chemical waste unless their compatibility is known and confirmed.[3]
-
Container: Use a designated, leak-proof, and sealable container for all this compound waste.[3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the compound name "this compound," the date the waste was first added, and the contact information for the generating lab.[2][3] If the specific hazards are unknown, indicate "Hazards Not Fully Known."[3]
-
Storage: Store the waste container in a designated satellite accumulation area, within a secondary container to contain any potential leaks.[3]
-
Disposal: All disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department and must adhere to all local, state, and federal regulations.[2]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes. Hold eyelids open and continue flushing. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In Case of a Spill:
-
Minor Spill: If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Decontaminate the area thoroughly.
-
Major Spill: Evacuate the area immediately and alert others. Contact your institution's emergency response team and EHS department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
